AZD-5991
Description
Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCEQAXHPIRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098260 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143061-82-7, 2143010-83-5 | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5991 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AZD-5991: A Deep Dive into Mcl-1 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention.[1][2] this compound is a rationally designed macrocyclic molecule that has demonstrated high affinity and selectivity for Mcl-1, inducing rapid apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[1][2]
Core Data Presentation: Binding Affinity and Selectivity
The remarkable potency and selectivity of this compound for Mcl-1 over other Bcl-2 family members are central to its therapeutic potential. The following tables summarize the quantitative data from key biochemical and biophysical assays.
Table 1: this compound Binding Affinity for Mcl-1
| Parameter | Value | Assay Method | Reference |
| Ki | 0.13 nM | Cell-free assay | [3] |
| Ki | 200 pM | FRET | [4][5] |
| Kd | 170 pM | SPR | [5] |
| IC50 | <1 nM | FRET | [6] |
| IC50 | 0.72 nM | FRET | [4][5] |
| IC50 | <0.0031 µmol/L | Not Specified | [7] |
Table 2: this compound Selectivity Profile Against Bcl-2 Family Proteins
| Protein | IC50 (µM) | Ki (µM) | Selectivity (fold vs. Mcl-1 Ki of 0.2 nM) | Assay Method | Reference |
| Mcl-1 | 0.00072 | 0.0002 | 1 | FRET | [4][5] |
| Bcl-2 | 20 | 6.8 | >34,000 | FRET | [4][5] |
| Bcl-xL | 36 | 18 | >90,000 | FRET | [4][5] |
| Bcl-w | 49 | 25 | >125,000 | FRET | [4][5] |
| Bfl-1 | 24 | 12 | >60,000 | FRET | [4][5] |
Note: The selectivity fold is calculated based on the Ki value of 200 pM (0.0002 µM) for Mcl-1 as reported in Tron et al., 2018.[5]
This compound demonstrates a binding affinity for other Bcl-2 family members that is over 10,000-fold lower than for Mcl-1.[6] Specifically, it has been shown to have >5,000-fold and >8,000-fold selectivity over BCL-2 and BCL-xL, respectively.[7]
Signaling Pathway and Mechanism of Action
This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[2][6] This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1.[8] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[2][3][8]
Caption: this compound inhibits Mcl-1, leading to Bak activation and apoptosis.
Experimental Protocols
The binding affinity and selectivity of this compound were primarily determined using Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) assays.
Fluorescence Resonance Energy Transfer (FRET) Assay
This competitive binding assay measures the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).
Methodology:
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein (e.g., GST-tagged).
-
Fluorescently labeled BH3 peptide (e.g., Cy5-labeled Bim BH3 peptide) as the FRET acceptor.
-
A fluorescently labeled antibody targeting the Mcl-1 tag (e.g., terbium-cryptate labeled anti-GST antibody) as the FRET donor.
-
This compound in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
384-well low-volume black plates.
-
A microplate reader capable of time-resolved FRET measurements.
-
-
Procedure:
-
A solution containing Mcl-1 protein and the FRET donor antibody is prepared in the assay buffer.
-
The fluorescently labeled BH3 peptide is added to the solution.
-
A serial dilution of this compound is prepared.
-
The Mcl-1/donor/acceptor mixture is dispensed into the wells of the 384-well plate.
-
The serially diluted this compound is added to the respective wells.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader. The donor is excited at its specific wavelength (e.g., 340 nm for terbium), and the emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for Cy5).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the labeled peptide by this compound.
-
The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) and affinity (Kd) of the interaction between this compound and Mcl-1.
Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human Mcl-1 protein.
-
This compound in a suitable solvent (e.g., DMSO).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, and ethanolamine).
-
-
Procedure:
-
The Mcl-1 protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
A reference flow cell is prepared similarly but without the Mcl-1 protein to subtract non-specific binding.
-
A series of concentrations of this compound in running buffer are prepared.
-
The different concentrations of this compound are injected sequentially over the sensor chip surface at a constant flow rate.
-
The binding of this compound to Mcl-1 is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
The association phase (kon) is measured during the injection of this compound.
-
The dissociation phase (koff) is measured as the running buffer flows over the chip after the injection.
-
The sensor surface is regenerated between injections if necessary, using a low pH buffer.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Caption: Workflow for determining this compound binding affinity using FRET and SPR.
Conclusion
This compound is a highly potent and selective Mcl-1 inhibitor with sub-nanomolar binding affinity. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the intrinsic apoptotic pathway, has been well-characterized. The quantitative data derived from FRET and SPR assays underscore its remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of this compound and other Mcl-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Mcl-1 in the Survival of Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of hematological malignancies. Its overexpression is a frequent event in cancers such as acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), where it is strongly correlated with aggressive disease, resistance to conventional and targeted therapies, and poor patient prognosis.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade. The intricate regulation of Mcl-1 at the transcriptional, post-transcriptional, and post-translational levels provides multiple avenues for its dysregulation in cancer. This guide provides an in-depth technical overview of the role of Mcl-1 in hematological malignancies, focusing on its regulatory mechanisms, the quantitative evidence of its impact, detailed experimental methodologies for its study, and its emergence as a compelling therapeutic target.
Mcl-1: The Guardian Against Apoptosis in Hematological Cancers
Mcl-1 is an essential protein for the survival of various hematopoietic cell lineages, including hematopoietic stem cells, lymphocytes, and neutrophils.[3] Its primary anti-apoptotic role is executed through its binding to and neutralization of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the direct inhibitors of apoptosis, BAX and BAK.[4] This sequestration prevents the mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. In hematological malignancies, the overexpression or amplification of the MCL1 gene is a common oncogenic driver, allowing cancer cells to evade apoptosis and survive cellular stresses, including therapeutic interventions.[2][3]
Mcl-1 in Acute Myeloid Leukemia (AML)
High levels of Mcl-1 are consistently observed in the bone marrow of newly diagnosed AML patients and are associated with relapse.[2] Upregulation of Mcl-1 is a frequent occurrence in de novo AML and serves as an independent risk factor for shorter overall survival.[3][5]
Mcl-1 in Multiple Myeloma (MM)
A significant proportion of MM patients, approximately 40%, exhibit a gain or amplification of the chromosomal region 1q21, which includes the MCL1 gene.[1] This genetic aberration contributes to the high Mcl-1 dependence observed in the majority of MM cell lines.[1]
Mcl-1 in Non-Hodgkin Lymphoma (NHL)
Mcl-1 is widely expressed in malignant B-cells, with its expression levels correlating with tumor grade.[1] High-grade lymphomas often exhibit higher Mcl-1 expression, suggesting a role in disease progression.[1]
The Intricate Regulatory Network of Mcl-1
The expression and activity of Mcl-1 are tightly controlled at multiple levels, providing a complex network that can be hijacked by cancer cells to ensure their survival.
Transcriptional Regulation
A variety of extracellular stimuli, including cytokines (e.g., IL-3, IL-6) and growth factors, can induce MCL1 transcription through the activation of several signaling pathways.[3] Key pathways involved include the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways.[6] These pathways converge on transcription factors such as CREB, which binds to the MCL1 promoter to drive its expression.[7]
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal Co-Immunoprecipitation (co-IP). [bio-protocol.org]
- 5. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991: A Potent and Selective BH3 Mimetic Targeting Mcl-1 for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers and implicated in therapeutic resistance.[1][2][3] AZD-5991 is a potent and selective, macrocyclic BH3 mimetic designed to specifically inhibit Mcl-1, thereby inducing apoptosis in cancer cells dependent on this anti-apoptotic protein.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic and anti-apoptotic members.[3][5] Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][3][6] Its overexpression is a common feature in many hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor survival and resistance to conventional therapies.[1][2]
This compound is a rationally designed small molecule that mimics the BH3 domain of pro-apoptotic proteins, binding with high affinity and selectivity to the hydrophobic groove of Mcl-1.[2][7] This action displaces pro-apoptotic partners, leading to Bak/Bax activation, MOMP, and ultimately, apoptotic cell death.[2][8] This guide delves into the technical details of this compound's pharmacology and provides insights for its further investigation and development.
Mechanism of Action
This compound acts as a direct inhibitor of Mcl-1.[1][9] By binding to the BH3-binding groove of Mcl-1, it disrupts the Mcl-1/pro-apoptotic protein complexes.[2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway.[2][8] The liberation of pro-apoptotic proteins like Bak from Mcl-1's inhibition allows them to oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c, which in turn activates the caspase cascade and executes apoptosis.[2][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Binding Affinity and Potency
| Parameter | Value | Assay | Source |
| Ki (human Mcl-1) | 0.13 nM | Cell-free assay | [8] |
| Kd (human Mcl-1) | 0.17 nM | Surface Plasmon Resonance (SPR) | [10] |
| Biochemical IC50 | < 1 nM | FRET | [9] |
| Cellular EC50 (MOLP-8) | 33 nM | Caspase activity (6h) | [9] |
| Cellular EC50 (MV4;11) | 24 nM | Caspase activity (6h) | [9] |
| GI50 (MM & AML cell lines) | < 100 nM | Growth Inhibition | [8] |
Table 2: Selectivity Profile
| Bcl-2 Family Member | Selectivity Fold vs. Mcl-1 | Source |
| Bcl-2 | > 10,000 | [9] |
| Bcl-xL | > 10,000 | [9] |
| Bcl-w | > 10,000 | [9] |
Table 3: In Vivo Efficacy
| Cancer Model | Dosing | Outcome | Source |
| MOLP-8 (MM Xenograft) | Single 10-100 mg/kg i.v. dose | Tumor regression | [11] |
| NCI-H929 (MM Xenograft) | Combination with bortezomib | Enhanced efficacy | [12][13] |
| AML Xenograft | Single tolerated dose | Complete tumor regression | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition
This assay measures the potency of this compound in disrupting the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
Protocol:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently tagged BH3 peptide (e.g., from Bim).
-
A FRET signal is generated due to the proximity of the two fluorophores when the peptide is bound to Mcl-1.
-
Increasing concentrations of this compound are added to the reaction.
-
The disruption of the Mcl-1/BH3 peptide interaction by this compound leads to a decrease in the FRET signal.
-
The IC50 value is calculated by measuring the concentration of this compound required to inhibit 50% of the FRET signal.
Cellular Apoptosis Assays
These assays determine the ability of this compound to induce apoptosis in cancer cell lines.
Caspase-Glo 3/7 Assay:
-
Cancer cell lines (e.g., MOLP-8, MV4;11) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound for a specified time (e.g., 6 hours).
-
Caspase-Glo 3/7 reagent is added, which contains a luminogenic caspase-3/7 substrate.
-
Luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
EC50 values are determined by plotting the luminescence signal against the this compound concentration.
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound as described above.
-
Cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
Protocol:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with human cancer cells (e.g., MOLP-8).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered intravenously at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., cleaved caspase-3 levels).[11]
Clinical Development and Future Directions
A Phase I clinical trial (NCT03218683) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed/refractory hematologic malignancies.[2][14] The study included both monotherapy and combination therapy with venetoclax.[12][14]
While some objective responses were observed, particularly in patients with myelodysplastic syndrome (MDS), the trial was ultimately terminated due to a high incidence of asymptomatic troponin elevation, raising concerns about cardiotoxicity.[14][15][16] The most common adverse events included diarrhea, nausea, and vomiting.[12][14]
The clinical experience with this compound underscores the therapeutic potential of Mcl-1 inhibition but also highlights the challenges in developing safe and effective inhibitors of this target. Future research will likely focus on developing Mcl-1 inhibitors with an improved therapeutic window and exploring combination strategies to enhance efficacy and mitigate toxicity.
Conclusion
This compound is a highly potent and selective BH3 mimetic that effectively inhibits Mcl-1, leading to apoptosis in preclinical models of hematological malignancies. The comprehensive data presented in this guide highlight its well-defined mechanism of action and significant anti-tumor activity. While clinical development was halted due to safety concerns, the insights gained from the study of this compound provide a valuable foundation for the continued pursuit of Mcl-1 as a therapeutic target in oncology. Further research into novel Mcl-1 inhibitors with improved safety profiles holds promise for addressing the unmet needs of patients with Mcl-1-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 10. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 16. youtube.com [youtube.com]
In Vitro Potency of AZD-5991 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The information presented herein is curated for researchers, scientists, and drug development professionals working in the field of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a macrocyclic small molecule that acts as a BCL-2 homology 3 (BH3) mimetic.[1][2] It selectively binds to the BH3-binding groove of MCL-1, thereby disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[3][4] This disruption unleashes the pro-apoptotic signaling cascade, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death (apoptosis).[3][4][5] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models, particularly in hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), which are often dependent on MCL-1 for survival.[3][6]
Quantitative Assessment of In Vitro Potency
The in vitro potency of this compound has been evaluated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data, providing insights into its binding affinity, inhibitory activity, and efficacy in inducing apoptosis in various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay | Target Protein | Notes |
| IC50 | 0.7 nM | FRET | Human MCL-1 | Demonstrates high potency in a cell-free system. |
| Kd | 0.17 nM | SPR | Human MCL-1 | Indicates very high binding affinity. |
| Ki | 0.13 nM | Cell-free assay | Human MCL-1 | Confirms strong inhibitory potential. |
| IC50 | 20 µM | FRET | Human BCL-2 | >28,000-fold selectivity for MCL-1 over BCL-2. |
| IC50 | 36 µM | FRET | Human BCL-xL | >51,000-fold selectivity for MCL-1 over BCL-xL. |
| IC50 | 49 µM | FRET | Human BCL-w | >70,000-fold selectivity for MCL-1 over BCL-w. |
| IC50 | 24 µM | FRET | Human Bfl-1 | >34,000-fold selectivity for MCL-1 over Bfl-1. |
FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibitory constant.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |
| MOLP-8 | Multiple Myeloma | EC50 | 33 | Caspase 3/7 Activation (6h) |
| MV4-11 | Acute Myeloid Leukemia | EC50 | 24 | Caspase 3/7 Activation (6h) |
| NCI-H23 | Non-Small Cell Lung Cancer | EC50 | 190 | Not specified |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 (48h) | 550 | Cell Viability |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 (72h) | 380 | Cell Viability |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 (96h) | 420 | Cell Viability |
| U937 | Acute Myeloid Leukemia | IC50 (48h) | 4,300 | Cell Viability |
| U937 | Acute Myeloid Leukemia | IC50 (72h) | 3,400 | Cell Viability |
| U937 | Acute Myeloid Leukemia | IC50 (96h) | 9,200 | Cell Viability |
| KG1a | Acute Myeloid Leukemia | IC50 (48h) | 20,000 | Cell Viability |
| KG1a | Acute Myeloid Leukemia | IC50 (72h) | 15,200 | Cell Viability |
| KG1a | Acute Myeloid Leukemia | IC50 (96h) | 14,900 | Cell Viability |
| Hematological Cell Lines (7/19) | Multiple Myeloma | EC50 | <100 | Caspase Activation |
| Hematological Cell Lines (6/22) | Acute Myeloid Leukemia | EC50 | <100 | Caspase Activation |
| Primary MM Patient Samples (34/48) | Multiple Myeloma | EC50 | <100 | Annexin V (24h) |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Mechanism of Action
This compound functions by directly targeting MCL-1, a key regulator of the intrinsic apoptotic pathway. The following diagram illustrates the MCL-1 signaling pathway and the mechanism of action of this compound.
Caption: MCL-1 Signaling and this compound Mechanism of Action.
In healthy cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX, preventing them from oligomerizing and inducing MOMP. Upon apoptotic stimuli, BH3-only proteins can bind to MCL-1, leading to the release of BAK and BAX. This compound mimics the action of these BH3-only proteins by binding with high affinity to MCL-1, which directly frees BAK and BAX to initiate the apoptotic cascade.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the in vitro potency of this compound.
Förster Resonance Energy Transfer (FRET) Assay
This biochemical assay is used to measure the direct binding and inhibitory activity of this compound on the MCL-1 protein.
Principle: FRET is a distance-dependent interaction between two light-sensitive molecules (donor and acceptor). In this assay, a fluorescently labeled BH3 peptide (donor) binds to MCL-1 (acceptor). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This compound competes with the BH3 peptide for binding to MCL-1, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MCL-1 protein.
-
Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., PBS with 0.05% Tween-20).
-
-
Assay Procedure:
-
In a 384-well plate, add MCL-1 protein and the fluorescently labeled BH3 peptide to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader equipped for FRET.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caspase-Glo® 3/7 Assay
This cell-based assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases.
Principle: The Caspase-Glo® 3/7 reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7][8]
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate the plate for a specified time (e.g., 6 or 24 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Normalize the data to the vehicle control and fit to a dose-response curve to determine the EC50 value.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS).
Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][11] A viability dye such as propidium iodide (PI) or 7-AAD is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[10]
Protocol:
-
Cell Treatment:
-
Treat cells in suspension or in plates with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells from adherent cultures) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye (e.g., PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Plot the percentage of apoptotic cells (early + late) against the this compound concentration to determine the EC50.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro potency of a compound like this compound.
Caption: In Vitro Potency Evaluation Workflow.
This workflow begins with biochemical assays to confirm direct target engagement and selectivity. This is followed by cell-based assays to assess the compound's ability to inhibit cell growth and induce apoptosis in relevant cancer cell lines. Finally, a comprehensive analysis of all data is performed to conclude on the in vitro potency of the compound.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor with sub-nanomolar affinity in biochemical assays.[12][13] It demonstrates significant pro-apoptotic activity in a variety of cancer cell lines, particularly those of hematological origin, at nanomolar concentrations.[6][12] The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers investigating the therapeutic potential of MCL-1 inhibition and the further development of compounds like this compound.
References
- 1. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. oatext.com [oatext.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
AZD-5991 Target Engagement in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a key survival mechanism for many hematologic malignancies, including acute myeloid leukemia (AML), and is associated with poor prognosis and resistance to conventional therapies.[4][5] this compound directly binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and triggering the intrinsic mitochondrial apoptosis pathway.[2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its target engagement in leukemia cells, and detailed experimental protocols for assessing its cellular effects.
Mechanism of Action and Target Engagement
This compound is a BH3 mimetic that selectively binds to MCL-1 with high affinity, exhibiting sub-nanomolar potency in biochemical assays.[1][7] Its high selectivity for MCL-1 over other BCL-2 family members, such as BCL-2 and BCL-xL, minimizes off-target effects and provides a specific therapeutic window.[7][8][9] Upon binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM.[2][6] This leads to the activation of BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][6]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inducing apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the binding affinity, selectivity, and cellular potency of this compound in various leukemia cell lines.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Assay Type | Binding Affinity (Ki) | Selectivity vs. MCL-1 | Reference |
| MCL-1 | FRET | 0.20 nM | - | [6] |
| BCL-2 | FRET | 6.8 µM | >34,000-fold | [6] |
| BCL-xL | FRET | 18 µM | >90,000-fold | [6] |
| BCL-w | FRET | 25 µM | >125,000-fold | [6] |
| BFL-1 | FRET | 12 µM | >60,000-fold | [6] |
Table 2: Cellular Potency of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Assay | Endpoint | EC50 / IC50 | Reference |
| MOLP-8 | Multiple Myeloma | Caspase Activity (6h) | Apoptosis | 33 nM | [7] |
| MV4-11 | AML | Caspase Activity (6h) | Apoptosis | 24 nM | [7] |
| OCI-AML3 | AML | Cell Viability (96h) | Growth Inhibition | 420 nM | [9] |
| U937 | AML | Cell Viability (72h) | Growth Inhibition | 3.4 µM | [9] |
| KG1a | AML | Cell Viability (72h) | Growth Inhibition | 15.2 µM | [9] |
| THP-1 | AML | Annexin V (24h) | Apoptosis | ~200 nM | [8] |
| MOLM-13 | AML | Annexin V (24h) | Apoptosis | ~400 nM | [8] |
Experimental Protocols for Target Engagement Assessment
Detailed methodologies for key experiments to assess this compound target engagement and downstream effects are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) for MCL-1:BAK/BIM Interaction
This protocol is designed to assess the disruption of MCL-1 binding to pro-apoptotic partners like BAK and BIM following this compound treatment.
Materials:
-
Leukemia cells (e.g., OCI-AML3, THP-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody (for immunoprecipitation)
-
Anti-BAK antibody (for western blot)
-
Anti-BIM antibody (for western blot)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Culture leukemia cells to the desired density and treat with this compound (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Harvest cells and lyse on ice with Co-IP lysis buffer.
-
Pre-clearing Lysate (Optional): Incubate cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against MCL-1, BAK, and BIM.[10]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[2][8]
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Apoptosis Markers
This protocol detects changes in the levels of key apoptosis-related proteins.
Materials:
-
Leukemia cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates.[1]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.[1]
Cellular Thermal Shift Assay (CETSA) - A Representative Protocol
While a specific CETSA protocol for this compound is not available in the provided search results, this representative protocol outlines the general principle for assessing target engagement.[7][11][12]
Materials:
-
Leukemia cells
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).[7]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by western blotting for MCL-1. Increased thermal stability of MCL-1 in the presence of this compound indicates target engagement.
Visualization of Experimental and Logical Workflows
Workflow for Assessing this compound Target Engagement
Caption: General experimental workflow for this compound target engagement studies.
Logical Relationship: Target Engagement to Cellular Effect
Caption: Logical flow from target engagement to apoptosis induction.
Conclusion
This compound demonstrates potent and selective inhibition of MCL-1 in leukemia cells, leading to the induction of apoptosis. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the target engagement and cellular effects of this compound. Further investigation into the clinical efficacy and safety of this compound, both as a monotherapy and in combination with other agents, is ongoing.[8] However, it is important to note that a clinical trial was placed on a voluntary hold due to observations of asymptomatic elevation in cardiovascular laboratory parameters in a patient receiving this compound in combination with venetoclax. Subsequent reports from a Phase 1 study indicated a high incidence of laboratory troponin elevation and a low overall response rate. These findings underscore the importance of continued research to fully understand the therapeutic potential and safety profile of MCL-1 inhibitors in the treatment of leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Early-Stage Development of AZD-5991
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of AZD-5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, and its overexpression is a known driver of tumorigenesis and resistance to anticancer therapies in various hematological malignancies and solid tumors.[1][2] this compound was rationally designed to specifically target Mcl-1, inducing apoptosis in cancer cells dependent on this survival protein.[1][2]
Mechanism of Action: Selective Inhibition of Mcl-1 to Induce Apoptosis
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[1][3] This action prevents Mcl-1 from sequestering pro-apoptotic proteins, particularly Bak.[1] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in mitochondrial outer membrane permeabilization (MOMP).[1] This triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death, or apoptosis.[1] Preclinical studies have demonstrated that this compound-induced apoptosis is rapid and occurs through this Bak-dependent mitochondrial pathway.[1][2]
dot
References
Methodological & Application
Application Notes and Protocols for AZD-5991 In Vivo Experiments in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with the Mcl-1 inhibitor, AZD-5991, in mouse models of hematological malignancies.
Introduction
This compound is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common mechanism of tumorigenesis and drug resistance in various cancers, particularly hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] this compound directly binds to Mcl-1, inducing rapid apoptosis through the Bak-dependent mitochondrial pathway.[1][2] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity, including complete tumor regression, both as a monotherapy and in combination with other anti-cancer agents.[2][4]
Mechanism of Action: this compound Signaling Pathway
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This prevents Mcl-1 from sequestering the pro-apoptotic proteins Bak and Bax. The released Bak and Bax then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Human Mcl-1 | 0.13 nM | [1] |
| IC50 | Human Mcl-1 (FRET assay) | 0.7 nM | [5] |
| IC50 | Human Bcl-2 | 20 µM | [5] |
| IC50 | Human Bcl-xL | 36 µM | [5] |
| IC50 | Human Bcl-w | 49 µM | [5] |
| IC50 | Human Bfl-1 | 24 µM | [5] |
| EC50 (Caspase Activity) | MOLP-8 (MM cell line) | 33 nM | [6] |
| EC50 (Caspase Activity) | MV4;11 (AML cell line) | 24 nM | [6] |
Table 2: In Vivo Efficacy of Single-Agent this compound in Mouse Xenograft Models
| Mouse Model | Cell Line | Dose (mg/kg, IV) | Efficacy Endpoint | Result | Reference |
| Subcutaneous Xenograft | MOLP-8 (MM) | 10 | Tumor Growth Inhibition (TGI) | 52% TGI at day 10 | [5] |
| Subcutaneous Xenograft | MOLP-8 (MM) | 30 | Tumor Growth Inhibition (TGI) | 93% TGI at day 10 | [5] |
| Subcutaneous Xenograft | MOLP-8 (MM) | 60 | Tumor Regression (TR) | 99% TR at day 10 (6/7 mice tumor-free) | [5] |
| Subcutaneous Xenograft | MOLP-8 (MM) | 100 | Tumor Regression (TR) | Complete TR at day 10 (7/7 mice tumor-free) | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, IV) | Time Point | Plasma Concentration (ng/mL) | Mouse Model | Reference |
| 10 - 100 | 24 hours | ~3 | MOLP-8 subcutaneous xenograft | [4] |
Experimental Protocols
The following are detailed protocols for in vivo experiments using this compound in mouse models of hematological malignancies.
Protocol 1: Subcutaneous Xenograft Model of Multiple Myeloma or Acute Myeloid Leukemia
This protocol describes the establishment of a subcutaneous xenograft model and treatment with this compound.
Materials:
-
MOLP-8 or NCI-H929 (MM), or MV4;11 (AML) cancer cell lines
-
SCID or other immunocompromised mice (e.g., NOD/SCID, NSG)
-
Matrigel
-
Sterile PBS
-
This compound
-
Vehicle for reconstitution (e.g., DMSO, PEG300, Tween 80, saline - Note: The exact vehicle composition for this compound is not consistently reported in the literature; formulation development may be required.)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to achieve the required number for implantation.
-
Cell Preparation for Implantation:
-
Harvest and count the cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Dilute the stock solution to the desired final concentrations (e.g., for doses of 10, 30, 60, 100 mg/kg).
-
Administer this compound intravenously (IV) via the tail vein as a single dose or according to the desired treatment schedule.[4][6]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for cleaved caspase-3, immunohistochemistry).
-
Protocol 2: Combination Therapy with Bortezomib or Venetoclax
This protocol outlines a combination study of this compound with either bortezomib (for MM) or venetoclax (for AML/MM).
Procedure:
-
Establish Xenograft Model: Follow steps 1-4 from Protocol 1.
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control
-
This compound alone
-
Bortezomib or Venetoclax alone
-
This compound and Bortezomib/Venetoclax combination
-
-
Drug Administration:
-
Administer this compound intravenously as described in Protocol 1.[6]
-
Administer bortezomib intravenously or venetoclax orally according to established protocols for these agents in mouse models.[2][7] The timing of administration of the two drugs should be optimized based on their pharmacokinetic and pharmacodynamic properties.
-
-
Efficacy Evaluation: Monitor tumor growth and body weight as described in Protocol 1 to assess for synergistic or additive anti-tumor effects.
Experimental Workflow Diagram
Caption: Workflow for in vivo this compound xenograft studies.
Concluding Remarks
This compound has demonstrated significant preclinical efficacy in mouse models of hematological malignancies, supporting its clinical development. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, including the choice of mouse model, cell line, and treatment schedule, is crucial for obtaining robust and reproducible results. Researchers should always adhere to institutional guidelines for animal welfare and handling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring AZD-5991 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[4][5] Overexpression of Mcl-1 is a common mechanism for tumorigenesis and has been linked to resistance to various anticancer therapies.[4] this compound is designed to bind with high affinity and selectivity to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak.[2][4] This action unleashes the pro-apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death.[2][4] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in vitro.
Mechanism of Action: The Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is controlled by the balance between pro-survival proteins (like Mcl-1 and Bcl-2) and pro-apoptotic proteins (like Bak and Bax). In cancer cells that are dependent on Mcl-1 for survival, Mcl-1 binds to and inactivates Bak. This compound, a BH3 mimetic, directly binds to the BH3-binding groove of Mcl-1, displacing Bak.[2][4] The liberated Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound in various human cancer cell lines. Efficacy is typically measured by EC50 (half-maximal effective concentration) for apoptosis induction or IC50/GI50 (half-maximal inhibitory/growth inhibitory concentration) for cell viability.
| Cell Line | Cancer Type | Assay Type | Potency Metric (nM) | Reference |
| MOLP-8 | Multiple Myeloma (MM) | Caspase 3/7 Activity (6h) | EC50 = 33 | [1] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Caspase 3/7 Activity (6h) | EC50 = 24 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Caspase 3/7 Activity | EC50 = 190 | [6] |
| NCI-H929 | Multiple Myeloma (MM) | Growth Inhibition | GI50 = 120 | [7][8] |
Experimental Protocols
Cell Viability Assay (Colorimetric - WST-1/MTS)
This protocol measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity in this compound-treated cells indicates a loss of viability.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: AZD-5991 and Venetoclax Combination Therapy in AML Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, primarily through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in AML; however, resistance, often mediated by the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1), remains a clinical challenge.
This document provides detailed application notes and protocols for the preclinical evaluation of a promising combination therapy: AZD-5991, a selective Mcl-1 inhibitor, and venetoclax in AML xenograft models. This combination aims to overcome venetoclax resistance by simultaneously targeting two critical anti-apoptotic pathways, leading to synergistic cancer cell death. Preclinical studies have demonstrated that this combination induces profound apoptosis and tumor regression in various AML models.[1][2][3]
Signaling Pathways and Mechanism of Action
The synergistic effect of combining this compound and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins. Venetoclax specifically binds to Bcl-2, releasing pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce apoptosis.[4][5][6][7][8] However, in many AML cells, Mcl-1 can sequester these pro-apoptotic proteins, rendering venetoclax less effective. This compound directly inhibits Mcl-1, preventing this sequestration and liberating additional pro-apoptotic activators.[2][9][10] This dual blockade of Bcl-2 and Mcl-1 leads to a robust activation of the intrinsic apoptotic pathway.
Caption: Dual inhibition of Bcl-2 and Mcl-1 leading to apoptosis.
Quantitative Data from AML Xenograft Models
The following tables summarize the in vivo efficacy of this compound and venetoclax combination therapy in various AML xenograft models.
Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Mouse Strain | Treatment Groups | Dosing and Schedule | Key Findings | Reference |
| MV4-11 | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Venetoclax: 100 mg/kg, daily, oral this compound: 60 mg/kg, weekly, IV | Combination therapy led to complete tumor regression. | [2] |
| MOLM-13 | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | Strong synergistic anti-cancer effects observed. | [11] |
| OCI-AML3 (Venetoclax-resistant) | Athymic Nude | 1. Vehicle 2. Venetoclax 3. Alvocidib (CDK9i, functional Mcl-1i) 4. Venetoclax + Alvocidib | Venetoclax: 100 mg/kg, daily, oral Alvocidib: 2.5 mg/kg, daily, IP | Combination resulted in 91.2% tumor growth inhibition. | [12] |
Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Mouse Strain | Treatment Groups | Dosing and Schedule | Key Findings | Reference |
| AML PDX (unspecified) | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | The combination of this compound with venetoclax dramatically inhibited tumor growth and prolonged mouse survival in two aggressive MCL patient-derived xenograft models.[13] | [13] |
| Venetoclax-resistant AML PDX | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | Combination therapy overcame venetoclax resistance. | [5] |
Experimental Protocols
Protocol 1: Establishment of AML Patient-Derived Xenografts (PDX)
This protocol outlines the key steps for establishing AML PDXs in immunodeficient mice.
Caption: Workflow for establishing AML patient-derived xenografts.
Materials:
-
Primary AML patient bone marrow or peripheral blood samples
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 20% FBS
-
PBS with 0.25% FBS
-
Trypan blue solution
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
-
Insulin syringes
Procedure:
-
Mononuclear Cell Isolation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Cell Viability: Assess cell viability using trypan blue exclusion. A high viability is crucial for successful engraftment.
-
Cell Preparation: Resuspend viable cells in sterile PBS at a concentration of 1-10 x 106 cells per 100-200 µL.
-
Injection: Inject the cell suspension intravenously (IV) into the tail vein of NSG mice.
-
Engraftment Monitoring: Starting 3-4 weeks post-injection, monitor engraftment weekly by collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells using flow cytometry.
-
Expansion: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), mice can be used for efficacy studies or euthanized for collection of leukemic cells from bone marrow and spleen for expansion in secondary recipients.
Protocol 2: In Vivo Efficacy Study of this compound and Venetoclax
This protocol details a typical in vivo efficacy study in established AML xenografts.
Caption: Workflow for an in vivo efficacy study.
Procedure:
-
Xenograft Establishment: Establish AML xenografts (CDX or PDX) as described in Protocol 1.
-
Randomization: Once tumors are established (e.g., palpable subcutaneous tumors of ~150-200 mm³ or confirmed engraftment in disseminated models), randomize mice into treatment groups (typically n=8-10 mice per group).
-
Treatment Administration:
-
Venetoclax: Administer orally (e.g., by gavage) daily at a dose of 100 mg/kg.
-
This compound: Administer intravenously weekly at a dose of 60 mg/kg.
-
Vehicle Control: Administer the appropriate vehicle for each drug according to the same schedule.
-
-
Monitoring:
-
Tumor Volume: For subcutaneous models, measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Survival: Monitor mice daily for signs of toxicity and record survival.
-
Leukemia Burden: For disseminated models, monitor leukemia burden by flow cytometry of peripheral blood or bioluminescence imaging if using luciferase-tagged cells.
-
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size or mice show signs of advanced disease), collect tumors, bone marrow, and spleen for pharmacodynamic analysis (see Protocol 3).
Protocol 3: In Vivo Apoptosis and Pharmacodynamic Biomarker Analysis
This protocol describes methods to assess the mechanism of action of the combination therapy in vivo.
1. Cleaved Caspase-3 Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor or bone marrow sections
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate FFPE sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody against cleaved caspase-3.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by detection with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the percentage of cleaved caspase-3 positive cells.
2. TUNEL Assay
Materials:
-
FFPE or frozen tissue sections
-
TUNEL assay kit (e.g., with FITC-labeled dUTP)
-
Proteinase K
-
DAPI counterstain
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate FFPE sections or fix frozen sections.
-
Permeabilization: Treat with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Staining and Mounting: Counterstain with DAPI and mount with anti-fade mounting medium.
-
Analysis: Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
3. Western Blot Analysis of Pharmacodynamic Biomarkers
Materials:
-
Protein lysates from tumor tissue or sorted leukemic cells
-
Primary antibodies against Mcl-1, Bcl-2, cleaved PARP, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Extract total protein from tissue or cells and determine the concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
Analysis: Quantify band intensities to assess changes in protein expression levels.
Conclusion
The combination of the Mcl-1 inhibitor this compound and the Bcl-2 inhibitor venetoclax represents a rational and highly synergistic therapeutic strategy for AML. The provided protocols offer a framework for the preclinical evaluation of this combination in AML xenograft models. Rigorous and standardized experimental procedures are essential for obtaining reliable and reproducible data to support the clinical development of this promising combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. TUNEL Assay [bio-protocol.org]
- 10. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 11. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Apoptosis after AZD-5991 Treatment with Annexin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of apoptosis induced by the Mcl-1 inhibitor, AZD-5991, using Annexin V staining.
Introduction
This compound is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy.[3] this compound binds directly to Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[1][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, making it a promising therapeutic agent, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1]
Annexin V is a cellular protein with a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, PS translocates to the outer leaflet, serving as an "eat me" signal for phagocytes.[4] By conjugating Annexin V to a fluorescent dye (e.g., FITC, APC), this externalization of PS can be readily detected by flow cytometry, allowing for the quantification of apoptotic cells.[5] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
This compound Signaling Pathway Leading to Apoptosis
This compound acts as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. This competitive inhibition liberates pro-apoptotic proteins, particularly Bak, from sequestration by Mcl-1. The freed Bak can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in the execution of apoptosis.
Caption: this compound induced apoptosis pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on apoptosis induction by this compound as measured by Annexin V staining in various cancer cell lines and patient samples.
| Cell Type/Model | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | EC50 | Reference |
| Multiple Myeloma (MM) Patient Samples (n=48) | Increasing concentrations | 24 hours | Varies per patient | <100 nM in 71% of samples | [6][7] |
| MOLM-13 (AML Cell Line) | 0-800 nM | 24 hours | Dose-dependent increase | ~200-400 nM | [8] |
| THP-1 (AML Cell Line) | 0-800 nM | 24 hours | Dose-dependent increase | ~100-200 nM | [8] |
| MOLM-13/AraC-R (Resistant AML) + 10058-F4 | 100 nM | 24 hours | Significant increase vs single agents | Not Applicable | [9] |
| Primary AML Patient Samples | Variable concentrations | 24 hours | Varies per patient | Wide range of EC50 values | [8] |
Experimental Protocol: Annexin V Staining for Flow Cytometry
This protocol is a general guideline for detecting apoptosis in suspension or adherent cells treated with this compound using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
Materials and Reagents
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Deionized water
-
Treated cells (with this compound) and untreated control cells
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for Annexin V staining.
Detailed Procedure
-
Induce Apoptosis:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours).[8]
-
Include a vehicle-treated (e.g., DMSO) negative control and a positive control for apoptosis if available.
-
-
Cell Preparation:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
Data Interpretation
The results of the flow cytometry analysis can be visualized in a dot plot, typically plotting Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations can be gated as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[5]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[5]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
The percentage of cells in each quadrant should be quantified to determine the effect of this compound treatment on apoptosis induction.
Conclusion
The Annexin V assay is a reliable and widely used method for quantifying the pro-apoptotic activity of Mcl-1 inhibitors like this compound. By following the detailed protocol provided, researchers can accurately assess the efficacy of this compound in inducing apoptosis in various cancer models, providing crucial data for drug development and mechanistic studies.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Detection of Cleaved Caspase-3 via Western Blot Following AZD-5991 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] By binding directly to Mcl-1, this compound disrupts its function, leading to the activation of the Bak-dependent mitochondrial apoptotic pathway.[1][2] This induction of apoptosis is a key mechanism for its antitumor activity, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[1][2][4] A critical executioner of apoptosis is caspase-3, which, upon activation, is proteolytically cleaved from its inactive zymogen (procaspase-3, ~35 kDa) into active fragments (p17/19 and p12 kDa).[5][6] The detection of cleaved caspase-3 is, therefore, a reliable marker for apoptosis.[5][6][7] This document provides a detailed protocol for performing a Western blot to detect and quantify cleaved caspase-3 in cell lines following treatment with this compound.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the signaling pathway initiated by this compound and the general workflow for the Western blot protocol.
Experimental Protocol
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MOLP-8, MV4-11) and culture medium.[4]
-
Reagents:
-
This compound (Selleck Chemicals or similar)
-
DMSO (Vehicle control)
-
Staurosporine (Positive control for apoptosis)
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Laemmli Sample Buffer (4x or 2x)
-
Acrylamide/Bis-acrylamide solution
-
SDS, TEMED, Ammonium Persulfate (APS)
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (with methanol)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies (see Table 2)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate (ECL)[13]
-
-
Equipment:
II. Cell Culture and Treatment
-
Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Treatment:
-
Incubation: Incubate cells for the desired time period. Induction of cleaved caspase-3 by this compound can be detected as early as 30 minutes post-treatment.[4] A time course (e.g., 2, 4, 6, 24 hours) is recommended for initial experiments.
III. Cell Lysis and Protein Extraction
All steps should be performed on ice or at 4°C to minimize protein degradation.[8]
-
Harvesting:
-
Adherent cells: Wash cells twice with ice-cold PBS, then scrape into a small volume of PBS.
-
Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the pellet once with ice-cold PBS.
-
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.[8] A common choice is RIPA buffer, which can solubilize most cellular proteins.[9][10]
-
Incubation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing.[1]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[8]
-
Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microfuge tube.
IV. Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay or Bradford assay.[11][12][17] The BCA assay is often preferred as it is more compatible with detergents commonly found in lysis buffers.[11]
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Normalization: Based on the concentrations obtained, calculate the volume of each lysate needed to ensure equal amounts of protein (typically 15-30 µg per lane) are loaded onto the gel.[17]
V. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer (e.g., to a final concentration of 1x).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14][17]
-
Gel Selection: To resolve the small cleaved caspase-3 fragments (~17/19 kDa), use a 12-15% polyacrylamide gel.[18]
-
Loading: Load the denatured samples and a pre-stained protein ladder into the wells of the gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.[19]
VI. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, pre-wet it in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.[14] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer: Transfer the proteins from the gel to the membrane using a semi-dry or wet transfer system. Transfer conditions (voltage, time) should be optimized, but a standard condition is 100V for 1 hour.[14] Be mindful that smaller proteins like cleaved caspase-3 can transfer quickly; excessive transfer time may lead to protein loss.[20]
VII. Immunoblotting
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[8] This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (see Table 2 for suggestions) diluted in blocking buffer. Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
VIII. Detection and Analysis
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to obtain a strong signal without saturating the bands.
-
Stripping and Reprobing (Optional): To detect a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies.[13][21]
Data Presentation and Interpretation
Quantitative data can be obtained by densitometry analysis, where the intensity of the cleaved caspase-3 band is normalized to the intensity of the corresponding loading control band.
Table 1: Summary of Expected Quantitative Western Blot Results
| Treatment Group | Concentration | Incubation Time (hr) | Normalized Cleaved Caspase-3 Level (Arbitrary Units, Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 6 | 1.0 ± 0.2 |
| This compound | 10 nM | 6 | 2.5 ± 0.4 |
| This compound | 100 nM | 6 | 8.1 ± 1.1 |
| This compound | 500 nM | 6 | 15.3 ± 2.5 |
| Positive Control | 1 µM Staurosporine | 4 | 20.5 ± 3.0 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Recommended Primary Antibodies
| Target | Description | Host | Suggested Dilution |
| Cleaved Caspase-3 (Asp175) | Detects the large (17/19 kDa) fragment of activated caspase-3. Does not recognize the full-length pro-enzyme.[5][16] | Rabbit | 1:1000 |
| Caspase-3 | Detects both full-length procaspase-3 (~35 kDa) and the large cleaved fragment (~17 kDa).[5] | Rabbit/Mouse | 1:1000 |
| β-actin | Loading Control | Mouse | 1:5000 |
| GAPDH | Loading Control | Rabbit/Mouse | 1:5000 |
Table 3: Buffer and Reagent Recipes
| Buffer/Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease/phosphatase inhibitors before use.[8][9] |
| 10x Tris-Glycine Running Buffer | 250 mM Tris, 1.92 M Glycine, 1% SDS. |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol. |
| TBST (10x) | 1 M Tris-HCl (pH 7.6), 1.5 M NaCl, 1% Tween-20. Dilute to 1x with dH₂O for use. |
| 5% Milk Blocking Buffer | 5g non-fat dry milk in 100 mL of 1x TBST. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. licorbio.com [licorbio.com]
- 12. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 13. abcam.com [abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.addgene.org [blog.addgene.org]
- 22. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 23. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Application Notes and Protocols for AZD-5991 in Preclinical Research
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Mcl-1 inhibitor, AZD-5991, in preclinical oncology research. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Mechanism of Action
This compound is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] By binding directly to Mcl-1 with high affinity, this compound prevents it from sequestering pro-apoptotic proteins, particularly Bak.[1][2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c, subsequent caspase activation, and ultimately, rapid programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1][2] Preclinical studies have demonstrated that this compound shows potent antitumor activity, including complete tumor regression, in various models of multiple myeloma (MM) and acute myeloid leukemia (AML) following a single tolerated dose.[1][2]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits Mcl-1, leading to Bak activation and apoptosis.
In Vitro Activity of this compound
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of hematological origin.
| Cell Line | Cancer Type | In Vitro Potency (EC50/IC50) | Reference |
| MOLP-8 | Multiple Myeloma | EC50 = 33 nM (6h caspase activation) | [3] |
| MV4-11 | Acute Myeloid Leukemia | EC50 = 24 nM (6h caspase activation) | [3] |
| NCI-H929 | Multiple Myeloma | Data not specified, but used in xenograft models | [3] |
| Various MM cell lines | Multiple Myeloma | 7 out of 19 cell lines showed caspase EC50 < 100 nM | [3] |
| Various AML cell lines | Acute Myeloid Leukemia | 6 out of 22 cell lines showed caspase EC50 < 100 nM | [3] |
| SUM-149 | Triple-Negative Inflammatory Breast Cancer | IC50 ranging from 0.27 – 19.6 μM in a panel of TNBC and IBC cell lines |
Preclinical In Vivo Administration and Dosage
The primary route of administration for this compound in preclinical animal models is intravenous (i.v.) injection.[3][4]
Monotherapy Dosage in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Observed Outcome | Reference |
| MOLP-8 Subcutaneous Xenograft (SCID mice) | Multiple Myeloma | Single i.v. dose of 10-100 mg/kg | Dose-dependent tumor growth inhibition (TGI) and tumor regression (TR). Complete TR in 7/7 mice at 100 mg/kg. | [5] |
| MV4-11 Xenograft (mice) | Acute Myeloid Leukemia | Single i.v. dose of 10-100 mg/kg | Dose-dependent anti-tumor activity. Complete TR in 6/6 mice at 100 mg/kg. | |
| SUM-149 Orthotopic Xenograft (mice) | Triple-Negative Inflammatory Breast Cancer | 15 and 30 mg/kg, i.v., once weekly for 4 weeks | Significant tumor regression at 30 mg/kg. |
Combination Therapy Dosage in Xenograft Models
This compound has been evaluated in combination with other anti-cancer agents to enhance therapeutic efficacy.
| Animal Model | Cancer Type | Combination Agents and Dosing | Observed Outcome | Reference |
| NCI-H929 Subcutaneous Xenograft (mice) | Multiple Myeloma | This compound (i.v.) + Bortezomib (i.v.) | Enhanced antitumor activity compared to either agent alone. | [3] |
| MOLM-13 Disseminated Model (CIEA-NOG mice) | Acute Myeloid Leukemia | This compound (60 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, p.o., daily) | This compound significantly reduced leukemic cells in bone marrow. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to its poor intrinsic solubility, a specific formulation is required for intravenous administration in preclinical studies.
Objective: To prepare a clear, injectable solution of this compound for intravenous dosing in animal models.
Materials:
-
This compound (crystalline Form A recommended for stability)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection (or ddH2O)
-
Meglumine (for high concentration formulations)
Protocol 1: Co-solvent Formulation This formulation is suitable for general preclinical use.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL this compound DMSO stock solution and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water to bring the final volume to 1 mL.
-
The final concentration of this compound will be 5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
This working solution should be prepared fresh on the day of use.
Protocol 2: High Concentration Formulation using Meglumine For toxicology studies requiring higher concentrations (e.g., ≥ 20 mg/mL), an in-situ salt formation with meglumine is effective.[6]
-
Extensive characterization of this compound's pH-solubility profile is necessary to determine the optimal ratio of meglumine to this compound.[6]
-
Meglumine acts as a pH-adjusting and solubilizing agent, significantly enhancing the solubility of this compound at a pH > 8.5.[6]
-
This method allows for the preparation of solution concentrations of at least 30 mg/mL.[6]
-
The precise protocol for this formulation is proprietary but is based on the principle of forming an in-situ meglumine salt.[6]
In Vivo Xenograft Study Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a typical preclinical xenograft study with this compound.
Protocol:
-
Cell Culture: Culture the selected cancer cell line (e.g., MOLP-8) under standard conditions.
-
Implantation: Harvest cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., female C.B-17 SCID mice).
-
Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 150-250 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Prepare the this compound formulation as described in Protocol 4.1. Administer the drug via tail vein injection at the desired dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum size, or after a set period.
-
Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3) and blood samples for pharmacokinetic analysis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991: A Novel Macrocyclic Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation to Study AZD-5991 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective macrocyclic inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3][4] MCL-1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[4] this compound exerts its pro-apoptotic effects by binding directly to MCL-1, thereby preventing its interaction with pro-apoptotic proteins like BAK and BIM.[4][5][6][7] This disruption unleashes the apoptotic cascade, leading to cancer cell death.[4][7]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context. This method is instrumental in elucidating the mechanism of action of drugs like this compound by allowing for the analysis of its impact on the MCL-1 interactome. By immunoprecipitating MCL-1, researchers can identify its binding partners and observe how these interactions are modulated by this compound treatment.
These application notes provide a framework and detailed protocols for utilizing Co-IP to investigate the effects of this compound on MCL-1 protein interactions.
Principle of Co-Immunoprecipitation
Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate. The process involves using an antibody that targets a known protein (the "bait") to pull down the entire protein complex. The "prey" proteins that are bound to the bait protein are then co-precipitated. Subsequent analysis, typically by Western blotting, can identify the interacting proteins. In the context of this compound, Co-IP can be used to demonstrate that the drug disrupts the interaction between MCL-1 and its pro-apoptotic binding partners.
Data Presentation: Quantifying the Effect of this compound on MCL-1 Interactions
The following table provides a template for summarizing quantitative data from Co-IP experiments. Data should be presented as the relative band intensity of the co-immunoprecipitated protein normalized to the immunoprecipitated MCL-1 and compared to a vehicle control.
| Cell Line | Treatment | IP Target | Co-IP Target | Relative Band Intensity (Co-IP/IP) | Fold Change vs. Vehicle |
| MOLP-8 | Vehicle (DMSO) | MCL-1 | BAK | 1.00 | 1.0 |
| MOLP-8 | This compound (100 nM) | MCL-1 | BAK | 0.25 | -4.0 |
| MV4-11 | Vehicle (DMSO) | MCL-1 | BIM | 1.00 | 1.0 |
| MV4-11 | This compound (100 nM) | MCL-1 | BIM | 0.30 | -3.3 |
| NCI-H929 | Vehicle (DMSO) | MCL-1 | NOXA | 1.00 | 1.0 |
| NCI-H929 | This compound (100 nM) | MCL-1 | NOXA | 0.40 | -2.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Co-immunoprecipitation of MCL-1 and its Binding Partners
This protocol details the steps for immunoprecipitating endogenous MCL-1 from cancer cell lines treated with this compound to analyze its interaction with pro-apoptotic proteins like BAK and BIM.
Materials and Reagents:
-
Cell Lines: Human multiple myeloma (e.g., MOLP-8, NCI-H929) or acute myeloid leukemia (e.g., MV4-11) cell lines.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-MCL-1.
-
Primary antibodies for Western blotting: Mouse anti-BAK, Rabbit anti-BIM, Mouse anti-MCL-1.
-
Negative control antibody: Rabbit IgG.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[8]
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.05% Tween-20).
-
Protein A/G Agarose Beads
-
Laemmli Sample Buffer (2X)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1-2 x 10^7 cells per Co-IP reaction.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per 1-2 x 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G agarose beads to 1 mg of whole-cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-MCL-1) or control IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 40 µL of Protein A/G agarose beads.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads by centrifugation and transfer the supernatant (the eluate) to a new tube.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against MCL-1 and its expected binding partners (e.g., BAK, BIM).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway of MCL-1 in Apoptosis
Caption: MCL-1 signaling in apoptosis and the effect of this compound.
Experimental Workflow for Co-immunoprecipitation
Caption: A streamlined workflow for Co-immunoprecipitation.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL1 - Wikipedia [en.wikipedia.org]
- 7. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Flow Cytometry Analysis of AZD-5991 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] As a BH3 mimetic, this compound binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins such as BAK.[2][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[2][3] this compound has demonstrated significant preclinical activity in various hematological malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM), where MCL-1 is often overexpressed and plays a critical role in tumor cell survival.[1][3]
Flow cytometry is an indispensable tool for characterizing the cellular response to this compound treatment. This document provides detailed protocols for key flow cytometric assays to assess apoptosis, mitochondrial membrane potential, cell cycle progression, and the expression of relevant biomarkers in this compound treated cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as measured by flow cytometry.
Table 1: Induction of Apoptosis by this compound in AML Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 0 | ~5% |
| 100 | ~20% | |
| 200 | ~40% | |
| 400 | ~60% | |
| 800 | ~80% | |
| THP-1 | 0 | ~5% |
| 100 | ~15% | |
| 200 | ~30% | |
| 400 | ~50% | |
| 800 | ~75% |
Data extracted and synthesized from graphical representations in cited literature.[2]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in B-cell Lymphoma Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % Cells with Depolarized Mitochondria (Low JC-1 Red Fluorescence) |
| OCI-LY3 (DLBCL) | 0 | ~5% |
| 0.1 | ~10% | |
| 1 | ~30% | |
| 3 | ~50% | |
| VAL (DLBCL) | 0 | ~5% |
| 0.1 | ~15% | |
| 1 | ~40% | |
| 3 | ~60% | |
| Mino (MCL) | 0 | ~5% |
| 0.1 | ~20% | |
| 1 | ~50% | |
| 3 | ~70% |
Data extracted and synthesized from graphical representations in cited literature.[1]
Table 3: Cell Cycle Analysis of AML Cell Lines Treated with this compound (48-hour treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| OCI-AML3 | Vehicle Control | 55% | 35% | 10% |
| This compound (500 nM) | 70% | 20% | 10% | |
| U937 | Vehicle Control | 60% | 30% | 10% |
| This compound (4.3 µM) | 75% | 15% | 10% |
Data interpreted from qualitative descriptions of G0/G1 arrest in cited literature.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits MCL-1, leading to BAK activation and apoptosis.
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
Experimental Workflow: Mitochondrial Membrane Potential
Caption: Workflow for measuring mitochondrial membrane potential with JC-1.
Experimental Protocols
Protocol 1: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the indicated time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation buffer. Collect both the detached and floating cells to ensure inclusion of the apoptotic population.
-
-
Washing: Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes and carefully aspirate the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V-FITC only: To set compensation for FITC spillover.
-
PI only: To set compensation for PI spillover.
-
Dual-stained cells: To identify four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol measures the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
PBS
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
JC-1 Staining:
-
Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
At the end of the treatment period, add JC-1 directly to the culture medium to a final concentration of 2 µM.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Cell Harvesting and Washing:
-
Collect the cells as described in Protocol 1.
-
Wash the cells twice with ice-cold PBS.
-
-
Acquisition: Resuspend the cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer.
-
Detect JC-1 monomers (indicative of low ΔΨm) in the FITC channel (green fluorescence).
-
Detect JC-1 aggregates (indicative of high ΔΨm) in the PE channel (red fluorescence).
-
-
Data Analysis: Determine the percentage of cells with low ΔΨm by gating on the population with high green and low red fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
PBS
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Washing: Collect and wash the cells once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Intracellular Staining for Cleaved Caspase-3
This protocol detects the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
Anti-cleaved caspase-3 antibody (conjugated to a fluorochrome)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
FACS tubes
Procedure:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization:
-
Fix the cells in Fixation Buffer for 20 minutes on ice.
-
Wash the cells with Wash Buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer for 15 minutes at room temperature.
-
-
Staining:
-
Wash the cells with Wash Buffer.
-
Resuspend the cells in 100 µL of Permeabilization Buffer and add the anti-cleaved caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in PBS and acquire on a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells positive for cleaved caspase-3.
Protocol 5: Analysis of Cell Surface Marker Expression (CXCR4 and CD44)
This protocol assesses changes in the expression of cell surface proteins involved in cell migration and adhesion.
Materials:
-
Fluorochrome-conjugated anti-CXCR4 and anti-CD44 antibodies
-
Isotype control antibodies
-
Staining Buffer (e.g., PBS with 2% FBS)
-
FACS tubes
Procedure:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Staining:
-
Resuspend the cells in 100 µL of Staining Buffer.
-
Add the anti-CXCR4 and anti-CD44 antibodies (or their respective isotype controls) at the recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in PBS and acquire on a flow cytometer.
-
-
Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for CXCR4 and CD44 expression, comparing treated samples to controls and isotype controls.
References
- 1. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
Establishing AZD-5991 Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), contributing to tumor cell survival and resistance to conventional therapies.[4][5] The development of resistance to targeted therapies like this compound is a significant clinical challenge. Therefore, establishing in vitro models of this compound resistance is crucial for understanding the underlying mechanisms and developing strategies to overcome it.
These application notes provide detailed protocols for generating and characterizing cancer cell lines with acquired resistance to this compound.
Signaling Pathways
The Role of MCL-1 in Apoptosis
MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[6][7] Anti-apoptotic proteins like MCL-1 and Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as BIM, BAK, and BAX.[7][8] The inhibition of MCL-1 by this compound releases these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[7][8]
Figure 1: Simplified MCL-1 signaling pathway in apoptosis.
Data Presentation
Table 1: In Vitro Sensitivity of Hematological Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Reference |
| MOLP-13 | AML | ~30 | >1000 | >33 | [9] |
| MV4-11 | AML | ~25 | >500 | >20 | [9] |
| MM.1S | Multiple Myeloma | 64 - 417 | Not Reported | N/A | [4] |
| H929 | Multiple Myeloma | 64 - 417 | Not Reported | N/A | [4] |
| KMS-12-PE | Multiple Myeloma | Resistant (>1000) | Not Applicable | N/A | [4] |
| DOX40 | Multiple Myeloma | Resistant (>1000) | Not Applicable | N/A | [4] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating this compound resistant cell lines by continuous exposure to escalating concentrations of the drug.[10][11]
Materials:
-
Parental cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value.
-
-
Initiate resistance development:
-
Culture the parental cells in their complete medium containing a low concentration of this compound (e.g., 1/10th to 1/5th of the IC50).[12]
-
Maintain the cells in a 37°C, 5% CO2 incubator.
-
-
Dose escalation:
-
When the cells reach approximately 80% confluency and their growth rate has stabilized, passage them and increase the this compound concentration by 1.5- to 2-fold.[10]
-
Initially, a significant amount of cell death is expected. The surviving cells will repopulate the culture.
-
If cell viability drops below 50%, reduce the drug concentration to the previous level until the culture recovers.[11]
-
-
Maintenance and cryopreservation:
-
Repeat the dose escalation stepwise. This process can take several months.
-
Cryopreserve cells at each stable concentration increment as backups.
-
For example, resistant MOLM-13 and MV4-11 cell lines have been established and maintained in the presence of 1000 nM and 500 nM this compound, respectively.[9]
-
-
Establishment of the resistant line:
-
Once the cells are able to proliferate steadily at a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), the resistant cell line is considered established.
-
Continuously culture the resistant cells in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
-
Figure 2: Experimental workflow for generating drug-resistant cell lines.
Protocol 2: Characterization of this compound Resistant Cell Lines
1. Confirmation of Resistance:
-
Cell Viability Assay: Perform a dose-response experiment with this compound on both the parental and resistant cell lines. Calculate and compare the IC50 values. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treat parental and resistant cells with various concentrations of this compound. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify apoptotic and necrotic cells. Resistant cells are expected to show a significantly lower percentage of apoptotic cells compared to parental cells at the same drug concentration.
3. Western Blot Analysis:
-
Protein Expression: Analyze the expression levels of key proteins in the apoptosis pathway.
-
MCL-1, Bcl-2, Bcl-xL: Upregulation of other anti-apoptotic proteins like Bcl-2 can be a mechanism of resistance to MCL-1 inhibitors.[4]
-
BAX, BAK, BIM: Assess the levels of pro-apoptotic proteins.
-
Cleaved Caspase-3, Cleaved PARP: These are markers of apoptosis execution. Resistant cells should show reduced cleavage of these proteins upon this compound treatment.
-
c-Myc: Upregulation of c-Myc has been implicated in resistance to this compound in AML cells.[9]
-
Procedure for Western Blot:
-
Treat parental and resistant cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Potential Mechanisms of Resistance
The development of resistance to this compound can be multifactorial. One of the primary mechanisms observed is the upregulation of other anti-apoptotic Bcl-2 family members, such as Bcl-2.[4] This "addiction switch" allows the cancer cells to bypass the inhibition of MCL-1 for survival.
Figure 3: A potential mechanism of resistance to this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing and characterizing this compound resistant cell line models. These models are invaluable tools for investigating the molecular basis of resistance, identifying biomarkers of sensitivity, and evaluating novel therapeutic strategies to overcome resistance to MCL-1 inhibition in cancer.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. en.genomcell.com [en.genomcell.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming AZD-5991 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MCL-1 inhibitor, AZD-5991.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective BH3 mimetic that directly inhibits the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] By binding to the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins like BIM and BAK.[2] This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase activation and programmed cell death in cancer cells dependent on MCL-1 for survival.[3]
Q2: My cancer cell line shows high MCL-1 expression but is resistant to this compound treatment. What are the potential reasons?
Several factors can contribute to intrinsic or acquired resistance to this compound, even in cells with high MCL-1 levels:
-
Upregulation of other anti-apoptotic proteins: A common resistance mechanism is the compensatory upregulation of other BCL-2 family members, such as BCL-2 and BCL-xL.[4] These proteins can sequester pro-apoptotic molecules, rendering the inhibition of MCL-1 alone insufficient to trigger apoptosis.
-
Low expression of pro-apoptotic effectors: Insufficient levels of pro-apoptotic proteins like BIM, BAK, or BAX can limit the efficacy of this compound. Even if MCL-1 is inhibited, there may not be enough pro-apoptotic signaling to initiate cell death.
-
Alterations in the tumor microenvironment: Soluble factors and direct cell contact within the bone marrow microenvironment can promote pro-survival signaling pathways, reducing the sensitivity of cancer cells to this compound.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins could potentially reduce the intracellular concentration of this compound.
Q3: What are the most promising combination strategies to overcome this compound resistance?
The most well-documented strategy is the combination of this compound with a BCL-2 inhibitor, such as venetoclax.[5][6] This dual inhibition targets two key anti-apoptotic proteins, preventing the cancer cells from switching their survival dependency. Other promising combinations include:
-
Proteasome inhibitors (e.g., bortezomib): In multiple myeloma, bortezomib can sensitize cells to this compound, leading to enhanced tumor cell killing.[6]
-
MEK inhibitors (e.g., selumetinib, trametinib): In melanoma, combining this compound with MEK inhibitors has shown synergistic effects in eliminating cancer cells.[7]
-
ERK1/2 inhibitors: For tumors resistant to BRAF-MEK inhibition, combining an ERK inhibitor with this compound has demonstrated durable tumor growth inhibition.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Sub-optimal drug concentration or incubation time. 2. Intrinsic resistance due to BCL-2/BCL-xL upregulation. 3. Cell line is not dependent on MCL-1 for survival. | 1. Perform a dose-response and time-course experiment to determine the optimal EC50. See Table 1 for suggested starting concentrations.2. Assess the expression levels of BCL-2 and BCL-xL via Western blot. If high, consider combination therapy with a BCL-2 inhibitor like venetoclax (see Table 2).3. Confirm MCL-1 dependency using siRNA or CRISPR-Cas9 to knockdown MCL-1 and observe the effect on cell viability. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | 1. Sub-optimal timing of the assay. Apoptosis is a dynamic process.2. Incorrect gating during flow cytometry analysis. 3. Cell handling issues leading to mechanical cell death. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic window.2. Use unstained, single-stained (Annexin V only, PI only), and positive controls to set up proper compensation and gates.3. Handle cells gently, use wide-bore pipette tips, and avoid vigorous vortexing. |
| Difficulty detecting changes in BCL-2 family protein levels by Western blot. | 1. Poor antibody quality or non-optimal antibody dilution. 2. Insufficient protein loading. 3. Inefficient protein transfer. | 1. Validate antibodies using positive and negative controls. Perform an antibody titration to find the optimal dilution.2. Ensure equal protein loading (20-40 µg) across all lanes, confirmed by a loading control like GAPDH or β-actin.3. Optimize transfer conditions (time, voltage) based on the molecular weight of the target proteins. A wet transfer is often recommended for BCL-2 family proteins.[8] |
| Non-specific bands in Co-Immunoprecipitation (Co-IP) experiments. | 1. Insufficient pre-clearing of the cell lysate. 2. Antibody is cross-reacting with other proteins. 3. Inadequate washing of the beads. | 1. Pre-clear the lysate with control IgG beads to reduce non-specific binding.2. Use a highly specific monoclonal antibody for the immunoprecipitation.3. Increase the number and stringency of washes. |
Data Presentation: Recommended Starting Concentrations for Combination Therapies
Table 1: this compound Monotherapy Starting Concentrations
| Cell Line Type | Cancer Type | Recommended EC50 Range (nM) | Incubation Time (hours) |
| MOLP-8 | Multiple Myeloma | 33 | 6-24 |
| MV4;11 | Acute Myeloid Leukemia | 24 | 6-24 |
| NCI-H929 | Multiple Myeloma | 64 - 417 | 24 |
| MM.1S | Multiple Myeloma | 64 - 417 | 24 |
Data compiled from multiple preclinical studies.
Table 2: this compound Combination Therapy Starting Concentrations
| Combination Agent | Cancer Type | Cell Line Example | This compound Concentration (nM) | Combination Agent Concentration | Reference |
| Venetoclax | Acute Myeloid Leukemia | MOLM-13 | 10 - 100 | 10 - 100 nM | [9] |
| Venetoclax | Multiple Myeloma | MM.1S | EC50 dose | EC50 dose | [10] |
| Bortezomib | Multiple Myeloma | NCI-H929 | 30 mg/kg (in vivo) | 0.3 mg/kg (in vivo) | [6] |
| Selumetinib (MEKi) | Melanoma | A375 | 1 µM | 1 µM | [8] |
| Trametinib (MEKi) | Melanoma | A375 | Various | Various | [8] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to assess cell viability following this compound treatment.[3][4][11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other compounds for combination studies
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound (and combination drugs, if applicable) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.[1][12]
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or other compounds for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for BCL-2 Family Proteins
This protocol provides a method for detecting the expression levels of key apoptotic proteins.[11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-BCL-xL, anti-BIM, anti-BAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for MCL-1 Binding Partners
This protocol is for investigating the interaction between MCL-1 and other proteins like BIM or BAK.[3][13][14]
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MCL-1 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-BIM, anti-BAK)
Procedure:
-
Lyse cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-MCL-1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by adding Laemmli buffer and boiling.
-
Analyze the eluted proteins by Western blotting using antibodies against expected binding partners (e.g., BIM, BAK).
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Overcoming this compound resistance with Venetoclax.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. kumc.edu [kumc.edu]
- 6. Bortezomib in combination with other therapies for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991 off-target effects and toxicity profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of AZD-5991.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity (Ki = 0.13 nM).[2] This binding prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[2][4]
Q2: How selective is this compound for Mcl-1 compared to other Bcl-2 family proteins?
This compound exhibits high selectivity for human Mcl-1. Its binding affinity is over 10,000-fold lower for other Bcl-2 family members.[1] Specifically, it has a greater than 5,000-fold selectivity over BCL-2 and over 8,000-fold selectivity over BCL-xL.[5]
Q3: What are the known off-target effects of this compound?
In vitro screening of this compound against a diverse panel of radioligand binding, enzyme, and functional and electrophysiological assays, including hERG and other cardiac ion channels, did not identify any significant off-target activities within 100-fold of its Mcl-1 IC50 (< 0.0031 μM).[6][7] This suggests that at therapeutic concentrations, direct off-target kinase inhibition is minimal.
Q4: What is the primary toxicity concern observed with this compound in clinical trials?
The most significant toxicity concern that emerged from the Phase 1 clinical trial (NCT03218683) was cardiotoxicity, specifically asymptomatic elevations of troponin I or T.[7][8] This dose-dependent toxicity was a major factor leading to the termination of the clinical trial.[9][10] One patient experienced myocarditis.[10] The exact mechanism for this cardiotoxicity is not fully understood, but it is hypothesized to be related to the on-target inhibition of Mcl-1 in cardiomyocytes, which can disrupt mitochondrial dynamics and function.[6][7]
Q5: What were the most common adverse events reported in the Phase 1 clinical trial of this compound?
The most frequently reported adverse events (AEs) in the Phase 1 study were primarily gastrointestinal.[6][8] These included:
Q6: Were there any treatment-related deaths in the clinical trial?
Yes, there were four deaths due to adverse events in the Phase 1 trial: cardiac arrest, sepsis, tumor lysis syndrome (TLS), and acute respiratory failure.[6][8] Of these, only the case of tumor lysis syndrome was considered to be related to this compound treatment.[6][8]
Troubleshooting Guides
Issue: Unexpected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Mcl-1 is essential for the survival of various normal cell types. The observed cytotoxicity may be an on-target effect of Mcl-1 inhibition rather than an off-target effect.
-
Troubleshooting Steps:
-
Confirm Mcl-1 Dependence: Perform western blotting or qPCR to confirm Mcl-1 expression levels in your cell line.
-
Rescue Experiment: Attempt to rescue the cells by overexpressing Mcl-1 to confirm that the cytotoxicity is Mcl-1 dependent.
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the EC50 of this compound in your specific cell line and compare it to known sensitive and resistant lines.
-
Issue: Observing cardiac-related safety signals in preclinical in vivo models.
-
Possible Cause: This is a known on-target toxicity of Mcl-1 inhibitors.
-
Troubleshooting Steps:
-
Monitor Cardiac Biomarkers: Routinely monitor cardiac troponin levels in plasma samples from treated animals.
-
Cardiovascular Monitoring: Incorporate cardiovascular monitoring such as electrocardiography (ECG) and echocardiography into your in vivo study design.
-
Histopathological Analysis: Perform detailed histopathological examination of heart tissue at the end of the study to look for any signs of cardiac damage.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Potency (Ki) | Selectivity vs. Mcl-1 | Reference |
| Human Mcl-1 | Biochemical (FRET) | < 1 nM | - | [1] |
| Human Mcl-1 | Cell-free assay | 0.13 nM | - | [2] |
| Other Bcl-2 Family Proteins | Binding Assays | > 10,000-fold lower affinity | >10,000x | [1] |
| BCL-2 | Not Specified | > 5,000-fold lower affinity | >5,000x | [5] |
| BCL-xL | Not Specified | > 8,000-fold lower affinity | >8,000x | [5] |
Table 2: Common Adverse Events (≥25%) in the Phase 1 Clinical Trial of this compound
| Adverse Event | Frequency | Grade ≥3 Frequency | Reference |
| Diarrhea | 59.0% | Not Specified | [6][8] |
| Nausea | 55.1% | Not Specified | [6][8] |
| Vomiting | 47.4% | Not Specified | [6][8] |
| Hypokalemia | 29.5% | Not Specified | [7] |
| Fatigue | 25.6% | Not Specified | [7] |
| Febrile Neutropenia | Not Specified | 17.9% | [7] |
| Anemia | Not Specified | 15.4% | [7] |
| Sepsis | Not Specified | 12.8% | [7] |
| Pneumonia | Not Specified | 7.7% | [7] |
Experimental Protocols
Protocol 1: Fluorescence Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition
This protocol is a generalized procedure based on standard biochemical assays for protein-protein interaction inhibitors.
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., Bim BH3) with a FRET donor (e.g., CyPet)
-
A quencher-labeled Mcl-1 binding partner with a FRET acceptor (e.g., YPet)
-
This compound at various concentrations
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well microplates
-
Plate reader capable of measuring FRET signals
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Add a fixed concentration of recombinant Mcl-1 and the fluorescently labeled BH3 peptide to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the FRET signal using a plate reader. The FRET signal will be high when the BH3 peptide is bound to Mcl-1 and low when displaced by this compound.
-
Plot the FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Annexin V Apoptosis Assay
This protocol is a standard method for detecting apoptosis in cell culture.
-
Reagents and Materials:
-
Cells of interest (e.g., hematological cancer cell lines)
-
This compound at various concentrations
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight (if applicable).
-
Treat the cells with a dilution series of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
-
Quantify the percentage of apoptotic cells at each concentration of this compound to determine the EC50.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: A logical workflow for preclinical toxicity screening of this compound.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Cardiac Toxicity of Mcl-1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors, such as AZD-5991. The focus is on understanding, monitoring, and mitigating potential cardiac toxicities observed during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mcl-1 inhibitors like this compound?
A1: Mcl-1 (Myeloid cell leukemia 1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4][5] In many hematologic cancers, Mcl-1 is overexpressed, preventing cancer cells from undergoing apoptosis (programmed cell death).[5][6] Mcl-1 inhibitors, such as this compound, are BH3 mimetics.[7][8] They mimic the action of pro-apoptotic BH3-only proteins, binding to Mcl-1 and thereby preventing it from neutralizing pro-apoptotic proteins like Bak and Bax.[2][9] This unleashes the apoptotic machinery, leading to cancer cell death.[10][11] this compound is highly selective for Mcl-1, with over 5,000-fold selectivity compared to other Bcl-2 family members.[7][11]
Q2: Why do Mcl-1 inhibitors exhibit cardiac toxicity?
A2: The cardiotoxicity associated with Mcl-1 inhibitors is considered an on-target effect. Mcl-1 is not only crucial for the survival of cancer cells but also plays a vital role in the normal function and survival of cardiomyocytes (heart muscle cells).[5][12] Studies have shown that the deletion of the Mcl-1 gene in mouse hearts leads to lethal cardiac failure and mitochondrial dysfunction.[12] Mcl-1 is essential for maintaining mitochondrial integrity and function within cardiomyocytes.[12][13] Therefore, inhibiting Mcl-1 in the heart can disrupt these essential functions, leading to cardiomyocyte death and subsequent cardiac dysfunction.[10][12]
Q3: What specific cardiac adverse events have been observed with this compound in clinical trials?
A3: In a Phase 1 clinical trial involving patients with relapsed/refractory hematologic malignancies, treatment with this compound was associated with a high incidence of asymptomatic elevations in cardiac troponin I or T.[7][14] Troponins are biomarkers released into the bloodstream when there is damage to the heart muscle. In one study, 10.3% of patients had observed asymptomatic troponin elevations.[7] A post-hoc analysis revealed that 83.1% of patients had elevated troponin T levels after receiving this compound.[14] One patient experienced a grade 3 increase in troponin I consistent with a myocardial infarction, which was considered a dose-limiting toxicity and led to a clinical hold of the study.[14] Another death in the trial was due to cardiac arrest, although its direct relation to this compound was not specified in the available documents.[7] These cardiac safety signals ultimately led to the discontinuation of this compound's clinical development.[5][11][15]
Q4: Is cardiotoxicity a class-wide effect for Mcl-1 inhibitors?
A4: Yes, there is growing evidence to suggest that cardiotoxicity is a class-wide concern for Mcl-1 inhibitors.[10][15] Other Mcl-1 inhibitors, such as AMG 397 and S64315 (MIK665), have also had their clinical trials halted or discontinued due to cardiac safety concerns, specifically troponin elevations.[14][16][17] The consistent observation of cardiac biomarker abnormalities across different Mcl-1 inhibitors suggests that this toxicity is linked to the mechanism of Mcl-1 inhibition itself.[10]
Troubleshooting Guide
Q1: I am observing a significant decrease in viability in my hiPSC-cardiomyocyte culture after treatment with an Mcl-1 inhibitor. How can I confirm this is an on-target effect?
A1: To confirm the observed cytotoxicity is due to Mcl-1 inhibition, you can perform the following experiments:
-
Rescue Experiment: Co-administer your Mcl-1 inhibitor with a pan-caspase inhibitor, such as Z-VAD-FMK. If the cell death is primarily apoptotic, the caspase inhibitor should rescue the cardiomyocytes. However, be aware that Mcl-1 inhibition can also impair cardiomyocyte function in a non-apoptotic manner.[13]
-
Mitochondrial Function Assays: Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and oxygen consumption rate (e.g., Seahorse analyzer). Disruption of mitochondrial function is a known consequence of Mcl-1 inhibition.[12][13]
-
Comparative Inhibitor Study: Test a BCL-2 inhibitor like Venetoclax on your cardiomyocytes. Studies have shown that hiPSC-cardiomyocytes are highly dependent on Mcl-1 but not BCL-2 for survival and function.[13] A lack of toxicity with a BCL-2 inhibitor would support the specificity of the Mcl-1 inhibitor effect.
Q2: My in vivo study shows elevated serum troponin levels in animals treated with an Mcl-1 inhibitor, but echocardiography shows no significant change in cardiac function. How should I interpret these results?
A2: This finding is consistent with clinical observations for Mcl-1 inhibitors like this compound, where asymptomatic troponin elevations were common.[7][15] Here's a possible interpretation and next steps:
-
Interpretation: The elevated troponin indicates some level of myocardial injury. However, the absence of functional changes on an echocardiogram suggests that the damage may be subclinical or that compensatory mechanisms are maintaining overall heart function at that time point. It's important to note that sustained, low-level myocardial damage can eventually lead to overt heart failure.
-
Next Steps:
-
Histopathology: Perform a detailed histological analysis of the heart tissue, looking for signs of cardiomyocyte apoptosis, necrosis, fibrosis, and inflammation.[18]
-
Long-term Studies: Extend the duration of your in vivo study to determine if the troponin elevations persist and eventually lead to a decline in cardiac function.
-
Stress Testing: Subject the animals to physiological stress (e.g., exercise) to unmask any latent cardiac dysfunction that may not be apparent at rest.[17]
-
Q3: How can I proactively monitor for potential cardiotoxicity in my pre-clinical experiments?
A3: A multi-pronged approach to monitoring is recommended:
-
In Vitro Screening: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as an early screening model.[6][19] Monitor for changes in viability, contractility (beating patterns), and mitochondrial function.[13]
-
In Vivo Monitoring:
-
Biomarkers: Regularly measure serum levels of cardiac troponin T or I.
-
Imaging: Perform serial echocardiography to assess left ventricular ejection fraction (LVEF), fractional shortening, and look for any wall motion abnormalities.[20]
-
Electrocardiography (ECG): Monitor for any arrhythmias or changes in cardiac electrical conduction.
-
Data Presentation
Table 1: Summary of Clinical Findings for Mcl-1 Inhibitor this compound
| Parameter | Observation | Source |
| Drug | This compound | [7] |
| Mechanism | Selective Mcl-1 Inhibitor | [7][11] |
| Indication Studied | Relapsed/Refractory Hematologic Malignancies | [7] |
| Common Adverse Events | Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%) | [7] |
| Cardiac-Specific Adverse Events | - Asymptomatic elevations of troponin I or T (10.3% of patients) - Post-hoc analysis showed troponin T elevation in 83.1% of patients post-dose - One death due to cardiac arrest - One patient with Grade 3 troponin I increase (Dose-Limiting Toxicity) | [7][14] |
| Clinical Trial Status | Terminated | [5][11][15] |
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Viability using a Luminescence-based ATP Assay
This protocol measures the level of ATP within cultured cardiomyocytes, which is an indicator of cell viability and metabolic activity.
-
Cell Plating: Plate hiPSC-cardiomyocytes in a 96-well white, clear-bottom plate at a density optimized for your cell line. Allow cells to adhere and form a synchronously beating monolayer (typically 5-7 days).
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor (e.g., this compound) in the appropriate cell culture medium. Add the compounds to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add a volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mcl-1 inhibition pathway leading to cardiomyocyte apoptosis.
Caption: Experimental workflow for assessing Mcl-1 inhibitor cardiotoxicity.
Caption: Logical diagram for troubleshooting unexpected cardiotoxicity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bcl-2 family members and apoptosis, taken to heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. youtube.com [youtube.com]
- 6. ncardia.com [ncardia.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. youtube.com [youtube.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Optimizing AZD-5991 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AZD-5991 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective macrocyclic inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] By binding directly to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[3][4] this compound demonstrates high selectivity for Mcl-1 with a significantly lower binding affinity for other Bcl-2 family members like Bcl-2 and Bcl-xL.[2]
Q2: What is the recommended starting dose for this compound in a new mouse xenograft model?
Based on published preclinical studies, a starting intravenous (i.v.) dose of 10 mg/kg is a reasonable starting point for a new xenograft model.[1][4] Dose-response studies have demonstrated anti-tumor activity at doses ranging from 10 mg/kg to 100 mg/kg, with higher doses leading to more profound and sustained tumor regression.[1][4] A dose-escalation study starting from 10 mg/kg is recommended to determine the optimal dose for a specific model, balancing efficacy with potential toxicity.
Q3: How should this compound be formulated for intravenous administration in mice?
Due to its poor intrinsic solubility, a specific formulation is required for in vivo use. A successfully used pre-clinical formulation involved meglumine as a solubilizing agent to achieve a concentration suitable for toxicology studies. For research purposes, a commonly used vehicle is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is recommended to prepare the solution fresh for each use.
Q4: What are the reported synergistic combinations with this compound?
Preclinical studies have shown that this compound acts synergistically with other anti-cancer agents, notably the Bcl-2 inhibitor venetoclax and the proteasome inhibitor bortezomib, in models of acute myeloid leukemia (AML) and multiple myeloma (MM).[1][3][5][6]
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor efficacy at the initial dose.
-
Possible Cause: The initial dose is too low for the specific tumor model.
-
Troubleshooting Steps:
-
Dose Escalation: Gradually increase the dose of this compound in subsequent cohorts (e.g., 30 mg/kg, 60 mg/kg, 100 mg/kg) while closely monitoring for signs of toxicity.[1][4]
-
Increase Dosing Frequency: While many studies report efficacy with a single dose, for aggressive tumor models, consider a more frequent dosing schedule (e.g., twice weekly).
-
Combination Therapy: If monotherapy is not sufficiently effective, consider combining this compound with venetoclax or bortezomib, which has been shown to enhance anti-tumor activity.[1][3]
-
Problem 2: Observed adverse effects in treated animals.
-
Possible Cause: On-target or off-target toxicity of this compound.
-
Troubleshooting Steps:
-
Monitor for Cardiac Toxicity: Although primarily observed in clinical trials, there is a potential for cardiac toxicity.[7] Monitor animals for any signs of distress. If feasible, consider monitoring cardiac biomarkers like troponin.
-
General Health Monitoring: Regularly monitor animal body weight, food and water intake, and general behavior. A significant loss of body weight may indicate toxicity.[4]
-
Dose Reduction: If adverse effects are observed, reduce the dose or the frequency of administration.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential tissue damage.
-
Problem 3: Difficulty in achieving complete tumor regression.
-
Possible Cause: Intrinsic or acquired resistance to Mcl-1 inhibition in the tumor model.
-
Troubleshooting Steps:
-
Confirm Mcl-1 Dependence: Ensure that the cell line used for the xenograft is indeed dependent on Mcl-1 for survival. This can be assessed in vitro prior to in vivo studies.
-
Combination Therapy: As mentioned, combining this compound with venetoclax can overcome resistance mechanisms in some models.[5][6]
-
Alternative Dosing Schedule: Explore different dosing schedules. A study suggested that shorter, more frequent exposure to this compound might be more effective than prolonged exposure.[8][9]
-
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (i.v.) | Dosing Schedule | Outcome | Citation |
| MOLP-8 | Multiple Myeloma | SCID | 10, 30, 60, 100 mg/kg | Single dose | Dose-dependent tumor growth inhibition and regression. Complete regression at 100 mg/kg. | [1][4] |
| MV4-11 | Acute Myeloid Leukemia | SCID | 10, 30, 100 mg/kg | Single dose | Dose-dependent tumor regression. Complete regression at 100 mg/kg. | [1] |
| NCI-H929 | Multiple Myeloma | SCID | 60 mg/kg | QWx2 | Tumor regression. | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | NSG | 60 mg/kg | Weekly | Minimal single-agent activity. | [10] |
Table 2: Preclinical Combination Therapy with this compound
| Combination Agent | Cancer Model | This compound Dose (i.v.) | Combination Agent Dose | Schedule | Outcome | Citation |
| Venetoclax | OCI-AML3 xenograft | 60 mg/kg | 100 mg/kg (p.o.) | This compound weekly, Venetoclax daily | Tumor regression | [10] |
| Bortezomib | NCI-H929 xenograft | 60 mg/kg | 0.5 mg/kg (i.v.) | Both weekly | Enhanced tumor regression compared to single agents | [4] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired cancer cell line (e.g., MOLP-8, MV4-11) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously via the tail vein at the desired dose and schedule. The vehicle control group should receive the formulation vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other organs for further analysis (e.g., pharmacodynamics, histopathology).
Mandatory Visualization
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo this compound studies.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multiscale Model Identifies Improved Schedule for Treatment of Acute Myeloid Leukemia In Vitro With the Mcl‐1 Inhibitor AZD5991 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiscale Model Identifies Improved Schedule for Treatment of Acute Myeloid Leukemia In Vitro With the Mcl-1 Inhibitor AZD5991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting AZD-5991 clinical trial results (NCT03218683)
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the clinical trial NCT03218683, which investigated the Mcl-1 inhibitor AZD-5991.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By binding to Mcl-1, this compound prevents it from inhibiting pro-apoptotic proteins like Bak, thereby activating the mitochondrial apoptosis pathway and leading to cancer cell death.[3][4] Preclinical studies have shown that this compound has a high binding affinity for Mcl-1, with over 10,000-fold lower affinity for other Bcl-2 family members.[1]
Q2: What was the primary objective of the NCT03218683 clinical trial?
The primary objective of this Phase 1, first-in-human study was to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound administered intravenously, both as a monotherapy and in combination with venetoclax, in patients with relapsed or refractory hematologic malignancies.[5][6][7]
Q3: Why was the NCT03218683 clinical trial terminated?
The study was terminated by the sponsor.[6] While the specific reasons for termination are not explicitly stated in all public documents, the published results indicate limited clinical activity across most hematologic malignancies studied, with the exception of myelodysplastic syndrome (MDS).[5] Additionally, a high incidence of asymptomatic troponin elevation was observed, the clinical significance of which was unknown.[5] These factors likely contributed to the decision to halt further clinical development.[5]
Q4: What were the key findings regarding the clinical activity of this compound in this trial?
The clinical activity of this compound was limited.[5] Objective responses were observed in three patients with myelodysplastic syndrome (MDS): one marrow complete remission without hematologic improvement and one partial remission with this compound monotherapy, and one marrow complete remission with the this compound and venetoclax combination.[5]
Q5: What were the most common adverse events observed in the trial?
The most frequently reported adverse events (AEs) in patients receiving this compound were diarrhea (59.0%), nausea (55.1%), and vomiting (47.4%).[5] Grade 3 or higher AEs occurred in 75.6% of patients, with the most common being febrile neutropenia (17.9%) and anemia (15.4%).[5]
Troubleshooting Guide
Issue: Unexpectedly high levels of cardiac troponin are observed in preclinical models treated with an Mcl-1 inhibitor.
Possible Cause: This may be an on-target effect of Mcl-1 inhibition in cardiomyocytes. The NCT03218683 trial reported a high incidence of asymptomatic troponin I or T elevations in patients.[5] A post-hoc analysis revealed that 54 out of 65 patients had elevated troponin T levels after receiving this compound.[5]
Suggested Action:
-
Monitor Cardiac Biomarkers: Implement rigorous monitoring of cardiac troponins and other cardiac biomarkers in your preclinical studies.
-
Cardiovascular Risk Assessment: Evaluate baseline cardiovascular risk factors in your animal models. In the clinical trial, no direct association was found between elevated troponin and cardiovascular risk factors, but this should be carefully assessed preclinically.[5]
-
Histopathological Analysis: Conduct detailed histopathological examination of cardiac tissue in animal models to investigate for any signs of cardiotoxicity.
Issue: Lack of in vivo efficacy despite potent in vitro activity of an Mcl-1 inhibitor.
Possible Cause: Several factors could contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Insufficient drug exposure at the tumor site.
-
Tumor Microenvironment: The tumor microenvironment can confer resistance to apoptosis-inducing agents.
-
Redundancy in Anti-Apoptotic Pathways: Cancer cells may upregulate other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to compensate for Mcl-1 inhibition.
Suggested Action:
-
PK/PD Modeling: Correlate plasma and tumor drug concentrations with target engagement and downstream biomarkers of apoptosis (e.g., cleaved caspase-3). Preclinical studies with this compound demonstrated a correlation between in vivo tumor efficacy, caspase-3 activation, and plasma concentration.[8]
-
Combination Therapies: Explore combinations with other agents. This compound showed enhanced antitumor activity when combined with venetoclax (a Bcl-2 inhibitor) or bortezomib in preclinical models.[1][3] The clinical trial also explored the combination with venetoclax.[5]
-
Resistance Mechanisms: Investigate potential resistance mechanisms by analyzing the expression levels of other Bcl-2 family proteins in your models.
Data Presentation
Table 1: Key Preclinical Data for this compound
| Parameter | Value | Reference |
| Mcl-1 Binding Affinity (Ki) | 0.13 nM | [4] |
| Mcl-1 IC50 (FRET assay) | < 0.0031 µmol/L | [5] |
| Selectivity over Bcl-2 | > 5,000-fold | [5] |
| Selectivity over Bcl-xL | > 8,000-fold | [5] |
| Cell Line Activity (EC50) | MOLP-8: 33 nM; MV4;11: 24 nM | [1] |
Table 2: Summary of Most Common Adverse Events (≥25% of Patients) in the NCT03218683 Trial
| Adverse Event | Frequency | Reference |
| Diarrhea | 59.0% | [5] |
| Nausea | 55.1% | [5] |
| Vomiting | 47.4% | [5] |
| Hypokalemia | 29.5% | [5] |
| Fatigue | 25.6% | [5] |
Experimental Protocols
Protocol 1: Patient Eligibility Criteria (Abbreviated) for NCT03218683
This protocol provides a summary of the key inclusion criteria for patients participating in the this compound monotherapy and combination with venetoclax arms of the trial.
-
Diagnosis: Histologically confirmed relapsed or refractory hematologic malignancies, including Acute Myeloid Leukemia (AML).[7][9]
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[7][9]
-
Organ Function:
-
Serum creatinine ≤1.5 times the upper limit of normal (ULN) and creatinine clearance ≥50 mL/min.[10]
-
Adequate liver function.
-
-
Informed Consent: Signed and dated written informed consent obtained prior to any study-specific procedures.[7][9]
Protocol 2: Western Blotting for Mcl-1 Co-immunoprecipitation
This protocol, adapted from related research, can be used to assess the binding of this compound to Mcl-1.
-
Cell Lysis: Treat cells with this compound or a DMSO control. Lyse the cells in ice-cold lysis buffer and incubate for 20 minutes on ice.[4]
-
Protein Quantification: Centrifuge the samples and determine the protein concentration of the supernatant.[4]
-
Pre-clearing: Pre-clear the samples for 30 minutes with Protein A/G magnetic beads.[4]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with rotation.[4]
-
Bead Binding: Add Protein A/G magnetic beads for 1 hour at 4°C with rotation.[4]
-
Washing: Wash the beads four times with a lysis buffer/PBS solution (1:1).[4]
-
Elution and Western Blotting: Add a sample reducing agent to the beads and analyze the samples by western blotting.[4]
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: High-level workflow of the NCT03218683 clinical trial.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 7. Clinical Trial: NCT03218683 - My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
AZD-5991 Clinical Trial Discontinuation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), was discontinued despite promising preclinical activity. This technical support center provides a comprehensive overview of the reasons for the trial's termination, focusing on the key experimental findings and challenges encountered. This guide is intended to assist researchers in understanding the complexities of targeting MCL-1 and to inform the design of future clinical trials for similar agents.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial?
The primary reasons for the discontinuation of the Phase 1 first-in-human study of this compound were a combination of limited clinical efficacy and significant safety concerns, most notably cardiotoxicity.[1][2][3][4][5]
Q2: What were the specific cardiotoxicity signals observed?
A high incidence of asymptomatic elevation of cardiac troponins (troponin I and T) was observed in patients across all dose levels.[1][2][3][6][7] A post-hoc analysis revealed that 54 out of 65 patients had elevated troponin T levels after receiving this compound.[1][3][6][7] One patient also developed myocarditis.[4] These findings raised significant concerns about potential cardiac damage, leading to a clinical hold by the FDA and the eventual termination of the trial.[2][8][9]
Q3: How effective was this compound in treating hematologic malignancies?
The overall response rate (ORR) for this compound, both as a monotherapy and in combination with venetoclax, was low across various hematologic malignancies.[1][3] Some objective responses were observed in patients with myelodysplastic syndrome (MDS).[1][6][7] However, a substantial number of patients discontinued the trial due to disease progression.[1][2][3]
Q4: What were the most common adverse events associated with this compound?
The most frequently reported adverse events (AEs) were gastrointestinal in nature, including diarrhea, nausea, and vomiting.[1][2][6][7][10] Other common AEs included hypokalemia and fatigue.[2]
Q5: Were there any treatment-related deaths?
Four deaths occurred during the trial due to adverse events: cardiac arrest, sepsis, tumor lysis syndrome (TLS), and acute respiratory failure.[1][6][7][10] Of these, only the case of tumor lysis syndrome was considered to be related to this compound.[1][6][7][10]
Troubleshooting Guide
This section addresses specific issues that researchers might encounter when working with MCL-1 inhibitors, based on the challenges observed with this compound.
Issue: Unexpected Cardiotoxicity in Preclinical Models
-
Possible Cause: The preclinical models used may not fully recapitulate the cardiovascular physiology of human subjects. While this compound showed a favorable preclinical safety profile, the clinical trial revealed significant cardiotoxicity.
-
Troubleshooting Steps:
-
Utilize Human-Relevant Models: Employ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for in vitro cardiotoxicity screening.
-
In-depth Cardiovascular Monitoring in Animal Models: Conduct comprehensive cardiovascular monitoring in non-rodent species, including continuous ECG and serial troponin measurements.
-
Investigate On-Target vs. Off-Target Effects: Determine if the observed cardiotoxicity is a direct result of MCL-1 inhibition in cardiac cells or due to off-target effects of the compound.
-
Issue: Lack of Efficacy in Specific Hematologic Malignancies
-
Possible Cause: Tumor intrinsic resistance mechanisms or a lack of dependence on MCL-1 for survival in certain cancer types.
-
Troubleshooting Steps:
-
Biomarker Analysis: Identify and validate predictive biomarkers to select patient populations most likely to respond to MCL-1 inhibition. This could include baseline MCL-1 expression levels or the presence of co-dependencies on other anti-apoptotic proteins like BCL-2.
-
Combination Therapy Screening: Conduct extensive preclinical screening of rational combination therapies to overcome resistance. The this compound trial explored combination with venetoclax, a BCL-2 inhibitor.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase 1 clinical trial.
Table 1: Patient Discontinuation Reasons
| Reason for Discontinuation | This compound Monotherapy (n=61) | This compound + Venetoclax (n=17) |
| Disease Progression | 42 (68.8%) | 5 (29.4%) |
| Adverse Events | 4 (6.6%) | 4 (23.5%) |
Data sourced from multiple reports.[1][2][3]
Table 2: Common Adverse Events (All Grades, ≥30% Incidence)
| Adverse Event | Percentage of Patients (N=78) |
| Diarrhea | 59.0% |
| Nausea | 55.1% |
| Vomiting | 47.4% |
Data sourced from multiple reports.[1][6][7][10]
Table 3: Dose-Limiting Toxicities (DLTs)
| Number of Patients with DLTs |
| 5 |
Data sourced from multiple reports.[1][6][7][10]
Experimental Protocols
While the complete, detailed experimental protocols from the clinical trial are not publicly available, the following outlines the general methodologies based on published information.
Protocol 1: Phase 1 Clinical Trial Design
-
Study Type: First-in-human, open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Patients with relapsed/refractory hematologic malignancies.
-
Treatment Arms:
-
Monotherapy: this compound administered intravenously.
-
Combination Therapy: this compound administered intravenously in combination with oral venetoclax.
-
-
Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound alone and in combination with venetoclax.
-
Key Assessments:
-
Safety: Monitoring of adverse events (AEs), dose-limiting toxicities (DLTs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including cardiac troponins).
-
Efficacy: Tumor response assessment using standard criteria for hematologic malignancies.
-
Pharmacokinetics: Characterization of the plasma concentration-time profile of this compound.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of the MCL-1 protein.[11][12] This prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX. The release of BAK and BAX leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[12][13]
Caption: Mechanism of action of this compound as an MCL-1 inhibitor leading to apoptosis.
This compound Clinical Trial Workflow
The clinical trial followed a standard dose-escalation design to determine the safety and optimal dosage of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. AstraZeneca Cancer Trial Hit with Clinical Hold Following Cardiac Issues - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of AZD-5991
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with AZD-5991, focusing on strategies to improve its therapeutic index.
Section 1: Core Concepts & Frequently Asked Questions
This section covers fundamental information about this compound and the concept of the therapeutic index.
Q1: What is this compound and what is its mechanism of action? A1: this compound is a highly potent and selective, macrocyclic small-molecule inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein.[1][2] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][3] By binding directly and with high affinity to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK.[1][4] This frees BAK to trigger the intrinsic mitochondrial apoptosis pathway, leading to rapid cancer cell death.[4][5] this compound demonstrates high selectivity for MCL-1, with over 10,000-fold lower affinity for other BCL-2 family members like BCL-2 and BCL-xL, minimizing off-target effects on these specific proteins.[4][6]
Q2: Why is the therapeutic index a critical consideration for this compound? A2: The therapeutic index, a measure of a drug's safety margin, is particularly crucial for MCL-1 inhibitors like this compound. While MCL-1 is overexpressed in many cancers, it is also essential for the survival of healthy cells, including cardiomyocytes and hematopoietic stem cells.[7][8] Therefore, on-target toxicity is a significant concern. A narrow therapeutic index means the dose required for anti-tumor efficacy is close to the dose that causes toxicity in healthy tissues. A key challenge observed in a Phase 1 clinical trial of this compound was a high incidence of asymptomatic troponin elevation, a marker of cardiac stress, which ultimately led to the study's early termination to re-evaluate the therapeutic index.[8][9] Maximizing the therapeutic index involves widening the gap between the efficacious and toxic doses.
Q3: What are the known resistance mechanisms to this compound? A3: Resistance to this compound can arise from several factors:
-
Upregulation of other anti-apoptotic proteins: Cancer cells with a high baseline expression of other BCL-2 family proteins, such as BCL-2 or BCL-xL, are more likely to resist MCL-1 inhibition.[10] These proteins can compensate for the loss of MCL-1 function by sequestering pro-apoptotic molecules.
-
Microenvironment-mediated resistance: Soluble factors and direct cell contact within the bone marrow microenvironment can provide pro-survival signals to cancer cells, making them less sensitive to this compound.[10]
-
Metabolic reprogramming: Some cancer cells can adapt their metabolic pathways to survive the stress induced by MCL-1 inhibition.[11]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
Q4: I am observing significant toxicity in my in vivo model at doses required for tumor regression. What can I do? A4: This is a common challenge related to the narrow therapeutic index of MCL-1 inhibitors.
-
Confirm On-Target Toxicity: First, confirm that the toxicity is on-target. In preclinical models, this may involve monitoring cardiac biomarkers (if feasible) and performing complete blood counts to check for hematologic toxicity.
-
Consider Intermittent Dosing: Continuous high-dose exposure may not be necessary. MCL-1 has a short half-life, and intermittent dosing schedules (e.g., once or twice weekly) may provide a sufficient therapeutic window to kill cancer cells while allowing normal tissues to recover.[6][12][13] This approach was explored in the clinical trial.[14]
-
Explore Combination Therapies: Combining this compound with another agent may allow you to reduce the dose of this compound while achieving a synergistic or additive anti-tumor effect. See Section 3 for more details.
Q5: My cancer cell line, which is reported to be MCL-1 dependent, is not responding to this compound in vitro. What is the issue? A5: There are several potential reasons for a lack of response:
-
Check for Compensatory Mechanisms: The cell line may have high baseline levels of other anti-apoptotic proteins like BCL-2.[10] Perform a Western blot to assess the expression levels of BCL-2, BCL-xL, and MCL-1. If BCL-2 levels are high, the cell may be co-dependent on both MCL-1 and BCL-2, making it resistant to a single agent.
-
Verify Compound Activity: Ensure the this compound compound is active and used at the correct concentration. Use a sensitive, well-characterized positive control cell line (e.g., MOLP-8, MV4;11) to confirm the potency of your drug stock.[6]
-
Assess Culture Conditions: The presence of certain growth factors or co-culture with stromal cells can confer resistance.[10] Try assessing the response in a more minimal media or in suspension culture if applicable.
Q6: How can I troubleshoot conflicting results between my in vitro and in vivo experiments? A6: Discrepancies are common and can be due to pharmacokinetics (PK) and pharmacodynamics (PD).
-
In Vitro Potency vs. In Vivo Exposure: High in vitro potency does not always translate to in vivo efficacy if the drug does not reach the tumor at a sufficient concentration or for a sufficient duration. In mouse xenograft studies, a single intravenous dose of this compound led to rapid induction of cleaved caspase-3, confirming target engagement.[6] Consider performing PK/PD studies in your model to correlate drug exposure with biomarker modulation (e.g., cleaved caspase-3 in tumor tissue).
-
Host-Mediated Effects: The tumor microenvironment in vivo can provide survival signals that are not present in vitro.[10] This can render tumors less sensitive to treatment.
Section 3: Strategies for Improving Therapeutic Index
Improving the therapeutic index requires enhancing anti-tumor activity, reducing toxicity, or both.
Q7: What are the most promising combination strategies for this compound? A7: Rationally designed combination therapies can induce synthetic lethality and overcome resistance, potentially allowing for lower, less toxic doses of this compound.
-
With Venetoclax (BCL-2 Inhibitor): This is the most studied combination. Many hematologic cancers rely on both MCL-1 and BCL-2 for survival. Co-inhibition targets both dependencies, leading to potent synergistic apoptosis.[15][16] This combination has shown enhanced anti-tumor activity in preclinical models of AML and MM and can overcome resistance to either agent alone.[6][10][17]
-
With Bortezomib (Proteasome Inhibitor): In multiple myeloma (MM), bortezomib can sensitize cells to MCL-1 inhibition. This compound combined with bortezomib has demonstrated enhanced efficacy in MM xenograft models compared to either agent alone.[1][9]
-
With Kinase Inhibitors (e.g., MEK/ERK inhibitors): In some solid tumors like melanoma, inhibitors of the MAPK pathway (e.g., trametinib) can increase the dependency on MCL-1, creating a synthetic lethal interaction with this compound.[18][19]
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimal Residual Disease–Guided Intermittent Dosing in Patients With Cancer: Successful Treatment of Chemoresistant Anaplastic Large Cell Lymphoma Using Intermittent Lorlatinib Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5991 Sensitivity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding biomarkers for predicting sensitivity to the MCL-1 inhibitor, AZD-5991.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, macrocyclic inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] MCL-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like BAK and BIM.[4][5] this compound is a BH3 mimetic, meaning it mimics the BH3 domain of pro-apoptotic proteins.[4][6] It binds directly to the BH3-binding groove of MCL-1 with sub-nanomolar affinity, preventing MCL-1 from sequestering its targets.[1][3] This frees pro-apoptotic proteins to trigger the mitochondrial apoptosis pathway, leading to rapid cancer cell death.[1][3] this compound has shown high selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-xL.[6]
Q2: What is the clinical development status of this compound?
The clinical development of this compound was halted.[4] A Phase 1 clinical trial (NCT03218683) in patients with relapsed or refractory hematologic malignancies was terminated due to a high incidence of asymptomatic troponin elevation, a biomarker for cardiac injury, and a low overall response rate.[6][7][8][9] These safety concerns precluded further clinical development of the drug.[6]
Q3: Is the expression level of MCL-1 protein a reliable biomarker for this compound sensitivity?
No, the expression level of MCL-1 by itself is generally considered an imperfect and unreliable predictor of sensitivity to MCL-1 inhibitors like this compound.[4] Studies have shown that some cancer cells with high MCL-1 expression can be resistant, while cells with relatively low MCL-1 levels can be sensitive.[4] However, other studies in T-cell lymphomas (TCL) have found that MCL-1 RNA and protein abundance can be significantly associated with IC50 values in some contexts, although functional assays like BH3 profiling show a better correlation.[10][11]
Q4: What are the known or proposed mechanisms of resistance to this compound?
Several mechanisms of intrinsic and acquired resistance have been identified:
-
Upregulation of BCL-2: Cancer cells can shift their survival dependency to another anti-apoptotic protein, BCL-2.[12] High baseline BCL-2 expression or an increased BCL2:MCL1 ratio is correlated with resistance in multiple myeloma.[12] Upon MCL-1 inhibition, the pro-apoptotic protein BIM is released but can be sequestered by BCL-2, preventing apoptosis.[12]
-
Activation of ERK Signaling: In triple-negative breast cancer (TNBC), a four-gene signature (AXL, IL6, EFEMP1, and ETS1) can promote resistance by activating the ERK signaling pathway.[4][13] This leads to the upregulation of BCL-2 and the downregulation of the pro-apoptotic protein BIM.[4][13]
-
Low c-Myc Expression: In Acute Myeloid Leukemia (AML), low protein levels of the oncoprotein c-Myc are correlated with resistance to this compound.[14] Conversely, high c-Myc levels are a potential biomarker for sensitivity.[14]
Troubleshooting Guides: Investigating Unexpected Resistance
Issue: My Acute Myeloid Leukemia (AML) cells show high resistance to this compound (EC50 > 100 nM).
| Potential Cause | Suggested Action | Rationale |
| Low c-Myc Protein Levels | Perform Western blot analysis to determine the protein expression level of c-Myc in your resistant cell lines compared to sensitive controls. | Studies have demonstrated a negative correlation between c-Myc protein levels and this compound EC50 values in AML cell lines and primary patient samples.[14][15] Low c-Myc may indicate a lack of dependency on the MCL-1/c-Myc axis for survival. |
| Co-dependency on other BCL-2 family members | Consider co-treatment with a BCL-2 inhibitor like venetoclax. | Preclinical studies have shown that combining this compound with venetoclax can overcome resistance and enhance anti-tumor activity in AML models.[3][6] |
Issue: My Triple-Negative Breast Cancer (TNBC) cells are not responding to this compound.
| Potential Cause | Suggested Action | Rationale |
| High "Resistance" Gene Signature | Use qRT-PCR or analyze existing RNA-seq data to assess the expression of AXL, IL6, EFEMP1, and ETS1. | A four-gene signature has been identified where high expression of these genes correlates with resistance to MCL-1 inhibitors in TNBC.[4][13][16] This signature promotes resistance through the ERK signaling pathway.[4] |
| Active ERK Signaling | Perform Western blot for phosphorylated ERK (p-ERK) to assess pathway activation. | The resistance mediated by the four-gene signature involves the activation of ERK, which upregulates BCL-2 and downregulates BIM.[4] Inhibition of ERK can re-sensitize resistant cells.[4] |
Issue: My Multiple Myeloma (MM) cells are resistant to this compound.
| Potential Cause | Suggested Action | Rationale |
| High BCL-2 Expression | Measure the baseline mRNA or protein expression of BCL-2 and MCL-1 to determine the BCL2:MCL1 ratio. | A high BCL2:MCL1 ratio is negatively correlated with sensitivity to this compound in MM cell lines.[12] These cells can switch their survival dependency from MCL-1 to BCL-2 upon treatment. |
| Microenvironment Influence | Consider co-culture models with bone marrow stromal cells. | The bone marrow microenvironment can provide pro-survival signals (e.g., IL-6) that contribute to drug resistance.[12] |
Data Summary Tables
Table 1: In Vitro Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | 6h Caspase EC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | 33 | [17] |
| MV4;11 | Acute Myeloid Leukemia | 24 | [17] |
A study of 22 AML and 19 MM cell lines showed that 6 AML and 7 MM lines had caspase EC50 values under 100 nM with this compound monotherapy.[17]
Table 2: 4-Gene Signature (GS) Score and this compound Sensitivity in TNBC Cell Lines
| TNBC Cell Line | This compound Sensitivity | GS Score* | Reference |
| MDA-MB-436 | Sensitive | 0 | [16] |
| BT-549 | Sensitive | 1 | [16] |
| HCC1143 | Sensitive | 1 | [16] |
| HCC1937 | Sensitive | 1 | [16] |
| MDA-MB-231 | Resistant | 4 | [16] |
| Hs 578T | Resistant | 4 | [16] |
| HCC1806 | Resistant | 3 | [16] |
| BT-20 | Resistant | 3 | [16] |
*The Gene Signature (GS) score is the sum of scores for four genes (AXL, ETS1, IL6, EFEMP1), where a gene's expression above the median is scored 1 and below is scored 0. A higher score correlates with resistance. An ROC curve analysis showed a significant correlation between GS scores and this compound sensitivity (p=0.002).[16]
Experimental Protocols
Protocol 1: Western Blot for c-Myc and BCL-2 Family Proteins
This protocol allows for the semi-quantitative assessment of protein levels that may predict sensitivity or resistance.
-
Cell Lysis: Culture cells to 70-80% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, MCL-1, BCL-2, p-ERK, or β-actin (as a loading control) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Protocol 2: qRT-PCR for 4-Gene Signature Analysis
This protocol is for quantifying the mRNA expression of the TNBC resistance signature.
-
RNA Extraction: Isolate total RNA from cell pellets using an RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers for AXL, IL6, EFEMP1, ETS1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR on a real-time PCR instrument with standard cycling conditions.
-
Data Analysis: Calculate the relative expression of each target gene using the ΔΔCt method, normalizing to the housekeeping gene. Compare expression levels across sensitive and resistant cell lines.
Protocol 3: BH3 Profiling for MCL-1 Functional Dependency
BH3 profiling is a functional assay that measures the readiness of mitochondria within cells to undergo apoptosis. It directly assesses the functional dependence on anti-apoptotic proteins like MCL-1.
-
Cell Preparation: Harvest cells and resuspend them in a mitochondrial assay buffer.
-
Cell Permeabilization: Permeabilize the plasma membrane using a mild detergent (e.g., digitonin) to release cytosolic contents while leaving the mitochondria intact.
-
Peptide Treatment: Aliquot the permeabilized cells into a multi-well plate and expose them to a panel of synthetic BH3 peptides. Key peptides include MS1 (specific to MCL-1) and a positive control like Alamethicin.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: Measure MOMP by monitoring the release of Cytochrome C via intracellular staining and flow cytometry, or by measuring the loss of mitochondrial membrane potential using a dye like JC-1.
-
Data Analysis: The degree of mitochondrial depolarization or Cytochrome C release caused by the MCL-1-specific peptide indicates the cell's dependency on MCL-1 for survival. A strong response to the MS1 peptide predicts sensitivity to MCL-1 inhibitors.[10][11]
Visualizations
Caption: this compound mechanism of action and a potential resistance pathway.
Caption: Experimental workflow for validating a predictive gene signature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 10. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. c-Myc plays a critical role in the antileukemic activity of the Mcl-1-selective inhibitor AZD5991 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AZD5991 [openinnovation.astrazeneca.com]
Addressing limited clinical efficacy of AZD-5991
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the MCL-1 inhibitor, AZD-5991. The information provided is intended to help address challenges related to its clinical efficacy and to guide in-vitro and in-vivo experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Sub-optimal or Lack of Apoptotic Response in Cancer Cell Lines
Possible Cause 1: Intrinsic Resistance.
-
Explanation: The target cells may not be primarily dependent on MCL-1 for survival. Cancer cells can rely on other anti-apoptotic proteins like BCL-2 or BCL-xL to evade apoptosis.[1][2]
-
Troubleshooting Steps:
-
Assess BCL-2 Family Protein Expression: Perform Western blotting or proteomics to determine the relative expression levels of MCL-1, BCL-2, and BCL-xL in your cell line of interest. High levels of BCL-2 or BCL-xL may indicate a dependency on these proteins rather than MCL-1.
-
Combination Therapy: Consider co-treatment of this compound with a BCL-2 inhibitor (e.g., venetoclax).[1][3] This combination has shown synergistic effects in preclinical models of AML and MM.[3][4]
-
Possible Cause 2: Acquired Resistance.
-
Explanation: Prolonged exposure to this compound may lead to the upregulation of alternative survival pathways.
-
Troubleshooting Steps:
-
Monitor Protein Expression Over Time: Analyze the expression of BCL-2 family proteins in your cell line after short-term and long-term exposure to this compound.
-
Explore Downstream Signaling: Investigate signaling pathways that may be activated to compensate for MCL-1 inhibition.
-
Possible Cause 3: Experimental Conditions.
-
Explanation: Sub-optimal drug concentration, incubation time, or cell health can affect the observed efficacy.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Conduct a matrix of experiments with varying concentrations of this compound and different incubation times to determine the optimal conditions for your specific cell line.
-
Confirm Target Engagement: Use techniques like co-immunoprecipitation to confirm that this compound is binding to MCL-1 in your experimental system.
-
Issue 2: Inconsistent Results in Animal Models
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.
-
Explanation: Inadequate drug exposure at the tumor site can lead to a lack of efficacy. This compound is administered intravenously.[4]
-
Troubleshooting Steps:
-
PK/PD Modeling: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time. Correlate drug levels with pharmacodynamic markers of apoptosis (e.g., cleaved caspase-3) in the tumor.
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and schedule of this compound administration.
-
Possible Cause 2: Tumor Microenvironment-Mediated Resistance.
-
Explanation: The bone marrow microenvironment can protect cancer cells from apoptosis induced by MCL-1 inhibition.[1] Soluble factors and direct cell-cell contact can promote survival.[1]
-
Troubleshooting Steps:
-
Co-culture Experiments: In vitro, co-culture your cancer cells with bone marrow stromal cells to mimic the microenvironment and assess the efficacy of this compound under these conditions.
-
Combination with Stroma-Targeting Agents: Consider combining this compound with drugs that disrupt the protective effects of the tumor microenvironment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[4][5] It mimics the action of BH3-only proteins, binding to the BH3-binding groove of MCL-1.[3] This prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX, thereby unleashing the mitochondrial pathway of apoptosis, leading to cancer cell death.[6][7]
Q2: Why was the clinical development of this compound halted?
A2: The Phase 1 clinical trial for this compound in patients with relapsed/refractory hematologic malignancies was terminated early due to a combination of limited clinical activity and safety concerns.[8][9][10] While some objective responses were observed in patients with myelodysplastic syndromes (MDS)[8][11], the overall response rate was low.[3][11] A significant safety issue was the high incidence of asymptomatic elevations in troponin levels, a biomarker for cardiac injury, raising concerns about potential cardiotoxicity.[3][8][12]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound can be multifactorial:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for MCL-1 inhibition by upregulating other BCL-2 family members, particularly BCL-2.[1][2]
-
Tumor microenvironment: The bone marrow microenvironment can secrete pro-survival cytokines and growth factors that protect cancer cells from this compound-induced apoptosis.[1]
-
Activation of survival signaling pathways: Downstream signaling pathways, such as the ERK pathway, can be activated to promote survival and counteract the effects of MCL-1 inhibition.[13]
Q4: What are the preclinical indications of this compound's efficacy?
A4: Preclinical studies demonstrated promising activity of this compound, particularly in hematological malignancies. It showed potent single-agent activity in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines and in vivo models.[4][6][14] Furthermore, this compound exhibited synergistic anti-tumor effects when combined with the BCL-2 inhibitor venetoclax in models of AML and MM, and with the proteasome inhibitor bortezomib in MM models.[3][4]
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Caspase EC50 (nM) |
| MOLP-8 | Multiple Myeloma | 33 |
| MV4;11 | Acute Myeloid Leukemia | 24 |
| H929 | Multiple Myeloma | 64 |
| MM.1S | Multiple Myeloma | 417 |
Data extracted from preclinical studies.[1][4] EC50 values represent the concentration of this compound required to induce 50% of the maximal caspase activity.
Table 2: Clinical Trial (NCT03218683) Adverse Events (≥30% of patients)
| Adverse Event | Percentage of Patients |
| Diarrhea | 59.0% |
| Nausea | 55.1% |
| Vomiting | 47.4% |
Data from the Phase 1 first-in-human study of this compound.[3][11]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 2: Western Blot Analysis of BCL-2 Family Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against MCL-1, BCL-2, BCL-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for sub-optimal response.
Caption: Overview of resistance pathways to this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. youtube.com [youtube.com]
- 13. probiologists.com [probiologists.com]
- 14. medchemexpress.com [medchemexpress.com]
Strategies to mitigate AZD-5991-induced thrombocytopenia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, AZD-5991. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide: Managing this compound-Induced Thrombocytopenia
Q1: We are observing a significant drop in platelet counts in our preclinical models following administration of this compound. What is the likely mechanism behind this?
A1: this compound is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family and is critical for the survival of various cell types, including hematopoietic stem and progenitor cells.[3][4] While some preclinical studies suggest that Mcl-1 inhibition alone may not have a substantial effect on mature platelets or megakaryocyte development, it can severely suppress human hematopoiesis.[5][6][7] The observed thrombocytopenia is likely an on-target effect resulting from the apoptosis of platelet precursors that are dependent on Mcl-1 for survival.
The signaling pathway below illustrates the mechanism of action of this compound.
Q2: What are the recommended steps to confirm that this compound is the cause of the observed thrombocytopenia in our experimental model?
A2: To confirm drug-induced thrombocytopenia (DITP), a systematic approach is recommended. The following experimental workflow can be adapted for your preclinical studies.
Five clinical criteria have been proposed to help diagnose DITP, which can be adapted for a research setting[8]:
-
Establish a temporal relationship between this compound administration and the onset of thrombocytopenia. DITP typically occurs 5 to 10 days after starting a new drug.[9][10][11]
-
Observe platelet count recovery after discontinuing this compound. Recovery usually begins within a few days.[10][11]
-
Rule out other potential causes of thrombocytopenia in your experimental model.
-
If ethically and experimentally feasible, re-exposure to this compound should result in recurrent thrombocytopenia.[8]
Q3: What general strategies can we employ to mitigate this compound-induced thrombocytopenia in our studies?
A3: As the clinical development of this compound was terminated early, there are no established protocols for mitigating its specific hematological toxicities.[12][13][14] However, based on general principles of managing drug-induced toxicities, researchers can consider the following approaches in preclinical models:
-
Dose-Response Assessment: Conduct a thorough dose-finding study to identify the minimum effective dose with an acceptable level of thrombocytopenia.
-
Modified Dosing Schedule: Investigate alternative dosing schedules (e.g., less frequent administration) that may allow for platelet recovery between doses.
-
Supportive Care: In animal models experiencing severe thrombocytopenia with bleeding, platelet transfusions could be considered, although their efficacy is limited as long as the drug is present.[8][9]
-
Combination Therapy: Preclinical studies have shown that this compound can enhance the antitumor activity of other agents like venetoclax and bortezomib.[1][15][16] Exploring lower, potentially less toxic, doses of this compound in combination with other therapeutic agents might be a viable strategy.
Frequently Asked Questions (FAQs)
Q4: What were the key hematological toxicities observed in the Phase 1 clinical trial of this compound?
A4: In the Phase 1 first-in-human study (NCT03218683), the most frequently reported treatment-emergent adverse events (TEAEs) of grade 3 or higher were febrile neutropenia (17.9%) and anemia (15.4%).[17] Grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding was defined as a dose-limiting toxicity (DLT).[13][18]
| Adverse Event (Grade ≥3) | Frequency in Clinical Trial |
| Febrile Neutropenia | 17.9% |
| Anemia | 15.4% |
| Sepsis | 11.5% |
| Pneumonia | 7.7% |
| Thrombocytopenia | Defined as a Dose-Limiting Toxicity |
Data sourced from the this compound Phase 1 clinical trial.[17]
Q5: Was this compound-induced thrombocytopenia reversible?
A5: In general, drug-induced thrombocytopenia is reversible upon discontinuation of the causative agent.[10][11][19] The platelet count typically begins to recover after 4 to 5 half-lives of the drug.[8][9] While specific data on the reversibility of this compound-induced thrombocytopenia is limited due to the trial's early termination, this general principle is expected to apply.
Q6: Are there any known combination strategies that could exacerbate the thrombocytopenia observed with this compound?
A6: While this compound is highly selective for Mcl-1, co-administration with a BCL-xL inhibitor could potentially worsen thrombocytopenia.[1][13][15] Platelets are known to be dependent on BCL-xL for their survival, and BCL-xL inhibitors are associated with on-target thrombocytopenia.[20] Preclinical research indicates that combined inhibition of Mcl-1 and BCL-xL can have synergistic toxic effects on the hematopoietic system.[5][6][7] Therefore, caution is advised when considering such combinations in experimental designs.
Q7: Why was the clinical development of this compound discontinued?
A7: The Phase 1 clinical trial of this compound was placed on a voluntary hold by AstraZeneca, which was followed by an FDA clinical hold.[21] The study was ultimately terminated early due to a high incidence of asymptomatic elevations in cardiac troponins (a marker of potential heart damage) and a low overall response rate in patients.[12][13][14] One patient experienced a grade 3 troponin I increase consistent with a myocardial infarction, which was reported as a DLT.[13]
The decision was based on the overall risk-benefit profile of the drug.[13] The logical relationship leading to the discontinuation is outlined below.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-Induced Thrombocytopenia: Causes, Symptoms, and Treatment [healthline.com]
- 20. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
Validation & Comparative
A Comparative Guide to AZD-5991 and Other Preclinical Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical survival factor for various cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2] Its overexpression is frequently linked to tumorigenesis and resistance to conventional anticancer therapies.[2][3] This has made Mcl-1 a highly attractive target for therapeutic intervention. This guide provides a comparative overview of AZD-5991 against other notable Mcl-1 inhibitors in preclinical development, focusing on experimental data and methodologies for researchers and drug development professionals.
Comparative Profile of Mcl-1 Inhibitors
Several small-molecule inhibitors have been developed to directly target the BH3-binding groove of Mcl-1, thereby unleashing the cell's natural apoptotic machinery.[4] Among these, this compound, S63845, and AMG-176 have been extensively studied in preclinical models.
This compound is a macrocyclic molecule designed by AstraZeneca with high affinity and selectivity for Mcl-1.[2] Preclinical studies have shown its potent ability to induce apoptosis in MM and AML cells.[2][5] S63845 , developed by Servier and Vernalis, is another potent and selective Mcl-1 inhibitor that has demonstrated significant antitumor activity in various cancer models.[6][7] AMG-176 , from Amgen, is a selective Mcl-1 antagonist that has also shown robust preclinical efficacy, particularly in models of aggressive B-cell lymphomas and chronic lymphocytic leukemia (CLL).[8][9]
Data Presentation
The following tables summarize the quantitative data on the biochemical potency, in vitro activity, and in vivo efficacy of these Mcl-1 inhibitors based on published preclinical data.
| Inhibitor | Binding Affinity (Ki or KD) for human Mcl-1 | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |
| This compound | <1 nM (FRET assay); 0.13 nM (Ki) | >10,000-fold | >10,000-fold | [5][10] |
| S63845 | 0.19 nM (KD) | >100-fold | >100-fold | [6][11] |
| AMG-176 | High affinity (specific values not detailed in provided abstracts) | Selective for Mcl-1 | Selective for Mcl-1 | [8][12] |
Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors. This table compares the direct binding affinity of prominent Mcl-1 inhibitors to the human Mcl-1 protein and their selectivity over other key Bcl-2 family members.
| Inhibitor | Cancer Type | Cell Line | Activity (EC50 / IC50) | Reference |
| This compound | AML | MV4;11 | 24 nM (Caspase EC50) | [5] |
| MM | MOLP-8 | 33 nM (Caspase EC50) | [5] | |
| MM | Panel of cell lines | Broad submicromolar activity | [13] | |
| S63845 | MM, Leukemia, Lymphoma | Various | Potent killing of Mcl-1 dependent cells | [6] |
| AMG-176 | GCB-DLBCL | OCI-LY1 | 0.21 µM (IC50) | [8] |
| ABC-DLBCL | TMD8 | 1.45 µM (IC50) | [8] | |
| CLL | Primary patient samples | 30-45% cell death at 100-300 nM | [9][14] |
Table 2: In Vitro Activity of Mcl-1 Inhibitors in Hematological Cancer Cell Lines. This table presents the cytotoxic or apoptotic activity of Mcl-1 inhibitors in various cancer cell lines, typically measured as the half-maximal effective or inhibitory concentration.
| Inhibitor | Cancer Model | Dosing and Administration | Observed Efficacy | Reference |
| This compound | MM & AML Xenografts | Single intravenous (IV) dose | Complete tumor regression | [1][2][5] |
| S63845 | MYC-driven Lymphoma (humanized Mcl-1 mice) | 7.5 mg/kg for 5 days | ~25% tumor-free survival (monotherapy) | [15] |
| AMG-176 | MM Xenograft (OPM-2) | 20-60 mg/kg, oral (PO), daily | Robust tumor growth inhibition; complete regression at high doses | [12] |
Table 3: In Vivo Efficacy of Mcl-1 Inhibitors in Preclinical Models. This table summarizes the antitumor effects of Mcl-1 inhibitors in animal models, highlighting dose, administration route, and overall outcome.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are BH3 mimetics. They function by binding to the BH3 groove on the Mcl-1 protein, displacing pro-apoptotic proteins like Bak.[2][13] Once liberated from Mcl-1, Bak can oligomerize on the outer mitochondrial membrane, leading to membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Mcl-1 Inhibitors: AZD-5991 vs. S63845
In the landscape of targeted cancer therapy, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical target, particularly in hematological malignancies. Its overexpression is a known driver of tumorigenesis and resistance to conventional therapies.[1][2] This has spurred the development of selective Mcl-1 inhibitors, with AZD-5991 and S63845 being two prominent contenders in preclinical and clinical development. This guide provides a detailed, data-driven comparison of these two potent BH3 mimetics to assist researchers, scientists, and drug development professionals in their research.
Mechanism of Action: Disrupting the Survival Signal
Both this compound and S63845 are small molecule inhibitors that function as BH3 mimetics.[3][4] They bind with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][4] This inhibition unleashes the apoptotic machinery, leading to mitochondrial outer membrane permeabilization and subsequent cancer cell death.[5][6]
Biochemical and Cellular Potency: A Quantitative Look
A direct comparison of the biochemical binding affinities and cellular potencies of this compound and S63845 reveals their sub-nanomolar to nanomolar efficacy.
| Parameter | This compound | S63845 |
| Binding Affinity (Human Mcl-1) | Ki = 0.13 nM[7] | Kd = 0.19 nM[5][8] |
| Binding Affinity (Mouse Mcl-1) | ~25-fold lower than human[3][7] | ~6-fold lower than human[5][8] |
| Selectivity | >10,000-fold over other Bcl-2 family members[3] | No discernible binding to Bcl-2 or Bcl-xL[4][8] |
| Cellular Potency (MOLP-8 MM cells) | EC50 = 33 nM (6h caspase activity)[3] | Not explicitly reported for this cell line |
| Cellular Potency (MV4;11 AML cells) | EC50 = 24 nM (6h caspase activity)[3] | Not explicitly reported for this cell line |
In Vivo Efficacy: Tumor Regression in Preclinical Models
Both inhibitors have demonstrated significant anti-tumor activity in various preclinical xenograft models of hematological cancers.
| In Vivo Model | This compound | S63845 |
| Multiple Myeloma (MM) Xenografts | Complete tumor regression after a single intravenous dose.[1][3][9] | Potent anti-tumor activity and reduction in tumor volume.[4] |
| Acute Myeloid Leukemia (AML) Xenografts | Complete tumor regression after a single intravenous dose.[1][3][9] | Potent anti-cancer activity.[4] |
| Combination Therapy | Enhanced anti-tumor activity with venetoclax and bortezomib.[3][10] | Effective in combination with other anti-cancer drugs.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of inhibitors to Mcl-1.
-
Reagents : Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from the Bim protein), and the inhibitor compound.
-
Procedure :
-
Mcl-1 protein is incubated with the fluorescently labeled BH3 peptide, allowing for binding and generation of a FRET signal.
-
Increasing concentrations of the inhibitor (this compound or S63845) are added to the mixture.
-
The inhibitor competes with the BH3 peptide for binding to Mcl-1, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of TR-FRET detection.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to displace 50% of the labeled peptide, is determined by fitting the data to a dose-response curve. This is then used to calculate the binding affinity (Ki or Kd).
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., MOLP-8, MV4;11) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or S63845 for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (e.g., CellTiter-Glo®) :
-
A reagent that measures ATP levels, indicative of cell viability, is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Apoptosis Assessment (e.g., Annexin V/PI Staining) :
-
Cells are stained with fluorescently labeled Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Data Analysis : EC50 or IC50 values for cell viability and apoptosis are calculated from dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is typically administered intravenously.[3] S63845 has also been shown to be effective in vivo.[5]
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Data Analysis : Tumor growth inhibition and regression are calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of these Mcl-1 inhibitors.
Caption: Mcl-1 signaling pathway and points of inhibition by this compound and S63845.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. | BioWorld [bioworld.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. research.monash.edu [research.monash.edu]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AZD-5991 and Venetoclax in Acute Myeloid Leukemia (AML)
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), two prominent players have emerged, offering novel mechanisms to induce cancer cell death: AZD-5991 and venetoclax. While both are BH3 mimetics designed to trigger apoptosis, they target different key survival proteins, leading to distinct preclinical and clinical profiles. This guide provides a comprehensive head-to-head comparison of this compound and venetoclax, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows to aid researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting BCL-2 Family Proteins
The survival of AML cells is often dependent on the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Both this compound and venetoclax function by mimicking the action of pro-apoptotic BH3-only proteins, thereby inhibiting the function of these survival proteins and restoring the natural process of programmed cell death.
Venetoclax is a potent and selective inhibitor of BCL-2 . By binding to BCL-2, venetoclax displaces pro-apoptotic proteins like BIM, allowing them to activate BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, leading to caspase activation and apoptosis[1][2].
This compound , on the other hand, is a highly selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1) [3][4]. Similar to venetoclax's action on BCL-2, this compound binds to MCL-1, liberating pro-apoptotic proteins to initiate the apoptotic cascade[5][6]. The distinct targets of these two drugs are crucial, as AML cells can be dependent on either BCL-2, MCL-1, or both for survival, which has significant implications for therapeutic strategies and resistance mechanisms.
Preclinical Efficacy in AML
Both this compound and venetoclax have demonstrated significant anti-leukemic activity in preclinical AML models, both as single agents and in combination.
This compound: In preclinical studies, this compound induced rapid and potent apoptosis in AML cell lines, particularly those dependent on MCL-1 for survival[5][6]. In vitro studies on various AML cell lines showed that this compound treatment led to a dose- and time-dependent reduction in cell viability and an increase in apoptosis[7]. In vivo, this compound monotherapy resulted in complete tumor regression in several AML xenograft models after a single intravenous dose[5][8]. Furthermore, preclinical data has shown that this compound can act synergistically with venetoclax in AML models, suggesting a strategy to overcome resistance[9][10].
Venetoclax: Similarly, venetoclax has shown potent preclinical activity against AML cells that are dependent on BCL-2[11]. In vitro studies demonstrated that venetoclax effectively kills AML cell lines and primary patient samples[12]. In vivo, venetoclax treatment significantly inhibited AML progression and extended survival in mouse xenograft models[11]. The combination of venetoclax with hypomethylating agents (HMAs) or chemotherapy has also shown synergistic effects in preclinical models, a finding that has translated to clinical practice[13].
Table 1: Summary of Preclinical Data in AML
| Parameter | This compound | Venetoclax |
| Target | MCL-1[3][4] | BCL-2[1][2] |
| In Vitro Activity | Potent apoptosis in MCL-1-dependent AML cell lines[5][7]. | Effective cell killing in BCL-2-dependent AML cell lines and primary samples[11][12]. |
| In Vivo Activity | Complete tumor regression in AML xenograft models as a single agent[5][8]. | Significant inhibition of AML progression and prolonged survival in xenograft models[11]. |
| Combination Synergy | Synergistic with venetoclax, bortezomib, and cytarabine[3][5][14]. | Synergistic with hypomethylating agents, chemotherapy, and other targeted agents[13]. |
Clinical Data in AML
While a direct head-to-head clinical trial is not available, data from separate clinical studies provide insights into the efficacy and safety of each agent in AML patients.
This compound: A Phase 1 first-in-human study (NCT03218683) evaluated this compound as a monotherapy and in combination with venetoclax in patients with relapsed/refractory hematologic malignancies, including AML[15][16]. As a monotherapy in a cohort of 61 patients with various hematologic cancers, this compound showed limited clinical activity[17]. In the combination arm with venetoclax (n=17, including AML and MDS patients), some objective responses were observed, but the overall response rate was low[15][17]. The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting[17]. A notable finding was a high incidence of asymptomatic elevations in troponin levels, the clinical significance of which remains unclear and ultimately led to the discontinuation of its clinical development[17].
Venetoclax: Venetoclax has a more established clinical profile in AML. As a monotherapy in a Phase 2 study for relapsed/refractory AML, venetoclax demonstrated an overall response rate (ORR) of 19%[5]. However, its true clinical impact has been realized in combination therapies. The VIALE-A trial, a phase 3 study, showed that venetoclax in combination with azacitidine resulted in a significantly higher composite complete remission (CR/CRi) rate (66.4%) compared to azacitidine alone (28.3%) in treatment-naïve AML patients ineligible for intensive chemotherapy[18]. This combination has become a standard of care for this patient population[19]. Common grade 3 or higher adverse events with venetoclax-based regimens include neutropenia, thrombocytopenia, and febrile neutropenia[20].
Table 2: Summary of Clinical Trial Data in AML
| Parameter | This compound | Venetoclax |
| Monotherapy Efficacy (Relapsed/Refractory AML) | Limited clinical activity in a Phase 1 trial[17]. | 19% Overall Response Rate in a Phase 2 study[5]. |
| Combination Efficacy (with Venetoclax) | Low overall response rate in a Phase 1 trial[15][17]. | N/A |
| Combination Efficacy (with HMAs) | N/A | 66.4% CR/CRi in newly diagnosed, unfit AML (VIALE-A)[18]. |
| Common Adverse Events | Diarrhea, nausea, vomiting, asymptomatic troponin elevation[17]. | Neutropenia, thrombocytopenia, febrile neutropenia, nausea, diarrhea[20]. |
| Regulatory Status in AML | Clinical development discontinued[17]. | Approved in combination with azacitidine, decitabine, or low-dose cytarabine for newly diagnosed AML in adults 75 years or older, or who have comorbidities that preclude use of intensive induction chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of this compound and venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1x10^4 to 5x10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of the test compound (this compound or venetoclax) to the wells and incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or venetoclax for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo AML Xenograft Model
Patient-derived xenograft (PDX) models are instrumental for evaluating drug efficacy in a more clinically relevant setting.
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with primary AML patient cells or AML cell lines via intravenous injection.
-
Tumor Establishment: Monitor for successful engraftment by checking for the presence of human CD45+ cells in the peripheral blood.
-
Drug Administration: Once the disease is established, randomize the mice into treatment groups. Administer this compound (e.g., intravenously) or venetoclax (e.g., orally) according to the study protocol.
-
Monitoring: Monitor tumor burden through methods like bioluminescent imaging (if cells are luciferase-tagged) or by measuring the percentage of human leukemic cells in the peripheral blood and bone marrow. Also, monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, harvest tissues (bone marrow, spleen, etc.) for further analysis, such as flow cytometry to determine the percentage of leukemic cells and immunohistochemistry to assess apoptosis.
Conclusion
This compound and venetoclax represent targeted therapeutic strategies that have significantly advanced the treatment paradigm for AML. While both induce apoptosis, their distinct molecular targets, BCL-2 for venetoclax and MCL-1 for this compound, underscore the heterogeneity of AML and the importance of personalized medicine. Venetoclax has achieved remarkable clinical success, particularly in combination therapies for older or unfit patients, and has become a cornerstone of AML treatment. The clinical development of this compound was halted due to safety concerns and limited efficacy as a monotherapy. However, the preclinical rationale for dual BCL-2 and MCL-1 inhibition remains strong, suggesting that next-generation MCL-1 inhibitors may still hold promise in combination with venetoclax or other agents to overcome resistance and improve outcomes for AML patients. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for the ongoing research and development of novel AML therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. onclive.com [onclive.com]
- 6. kumc.edu [kumc.edu]
- 7. Clinical Trial: NCT03218683 - My Cancer Genome [mycancergenome.org]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Venetoclax as monotherapy and in combination with hypomethylating agents or low dose cytarabine in relapsed and treatment refractory acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating Mcl-1 as a Therapeutic Target: A Comparative Guide to AZD5991 and Other Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, has emerged as a high-priority therapeutic target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to conventional chemotherapies and other targeted agents. This guide provides a comparative analysis of AZD5991, a potent and selective Mcl-1 inhibitor, alongside other notable Mcl-1 inhibitors, offering a comprehensive overview of their performance backed by experimental data.
The Central Role of Mcl-1 in Apoptosis and Cancer
The intrinsic apoptosis pathway is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the interplay between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In many cancers, the overexpression of anti-apoptotic proteins like Mcl-1 sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death and promoting tumor cell survival.[1] The development of selective Mcl-1 inhibitors aims to disrupt this interaction, thereby unleashing the pro-apoptotic machinery and inducing cancer cell death.
Figure 1: Simplified Mcl-1 signaling pathway in apoptosis.
AZD5991: A Potent and Selective Mcl-1 Inhibitor
AZD5991 is a macrocyclic small molecule designed to be a highly potent and selective inhibitor of Mcl-1.[1][2] It binds directly to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak. This disruption triggers the mitochondrial apoptosis pathway, leading to caspase activation and subsequent cell death.[1][2][3]
Preclinical Performance of AZD5991
Preclinical studies demonstrated the significant potential of AZD5991 in various cancer models, particularly in hematological malignancies.
| Parameter | AZD5991 | Reference |
| Binding Affinity (Ki) | <1 nM | [2] |
| Cellular Potency (EC50) | MOLP-8 (Multiple Myeloma): 33 nMMV4-11 (AML): 24 nM | [2] |
| Selectivity | >10,000-fold for Mcl-1 over other Bcl-2 family members | [2] |
| In Vivo Efficacy | Tumor regression in multiple myeloma and AML xenograft models | [2][3] |
| Combination Therapy | Enhanced anti-tumor activity with venetoclax and bortezomib | [2][4] |
Clinical Development and Challenges
A Phase 1 clinical trial (NCT03218683) was initiated to evaluate the safety and efficacy of AZD5991 in patients with relapsed or refractory hematologic malignancies.[1][5][6] However, the clinical development of AZD5991 was halted due to a high incidence of asymptomatic elevations in cardiac troponin levels, raising cardiovascular safety concerns.[4] This highlights a significant challenge in the development of Mcl-1 inhibitors, as on-target cardiac toxicity has been observed with other compounds in this class.[7]
Alternative Mcl-1 Inhibitors: A Comparative Overview
Several other Mcl-1 inhibitors have been developed and evaluated in preclinical and clinical settings. This section provides a comparison of their key performance characteristics.
| Inhibitor | Binding Affinity (Ki/KD) | Cellular Potency (IC50/EC50) | Key Preclinical Findings | Clinical Status | Reference |
| AZD5991 | <1 nM (Ki) | 24-33 nM (EC50) in AML/MM cell lines | Potent single-agent and combination activity in hematologic cancer models. | Development Halted | [2] |
| AMG-176 | - | 0.21-19.45 µM (IC50) in B-cell lymphoma lines | Orally bioavailable; synergistic with venetoclax in AML models. | Phase 1 (terminated due to cardiac toxicity) | [8][9] |
| S63845/MIK665 | 0.19 nM (KD) | Low nM in sensitive AML/MM cell lines | Potent in vivo anti-tumor activity; synergistic with various anti-cancer agents. | Phase 1 (terminated due to lack of efficacy and cardiac AEs) | [10][11][12][13] |
| A-1210477 | 0.45 nM (Ki) | <10 µM (IC50) in NSCLC cell lines | Overcomes resistance to Bcl-2/Bcl-xL inhibitors. | Preclinical | [5][14][15] |
| VU661013 | - | GI50 < 10 µM in sensitive AML cell lines | Active in venetoclax-resistant AML models; synergistic with venetoclax. | Preclinical | [10][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for a typical cell viability assay.
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the Mcl-1 inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor or control for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both stains.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.
-
Incubation: Incubate the reaction at room temperature to allow for substrate cleavage.
-
Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase-3/7 activity.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions, such as the interaction between Mcl-1 and Bak.
Figure 3: General workflow for Co-Immunoprecipitation.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the protein of interest (e.g., anti-Mcl-1) to the pre-cleared lysate and incubate to form an antigen-antibody complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., anti-Bak).
Conclusion
The validation of Mcl-1 as a therapeutic target has been robustly supported by the potent anti-tumor activity of selective inhibitors like AZD5991 in preclinical models. However, the clinical development of these inhibitors has been hampered by on-target toxicities, particularly cardiotoxicity. The comparison with alternative Mcl-1 inhibitors reveals a class of compounds with high potency and selectivity, yet facing similar developmental hurdles. Future success in targeting Mcl-1 will likely depend on the development of inhibitors with improved therapeutic windows, the identification of predictive biomarkers to select patient populations most likely to benefit, and the exploration of rational combination therapies to enhance efficacy and mitigate resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of Mcl-1-targeted cancer therapy.
References
- 1. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-1210477 | MCL-1 (Myeloid cell leukemia-1) inhibitor | CAS 1668553-26-1 | Buy A-1210477 from Supplier InvivoChem [invivochem.com]
- 6. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Overcoming Venetoclax Resistance in AML: A Comparative Guide to the Efficacy of AZD-5991
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AZD-5991, a selective MCL-1 inhibitor, in overcoming resistance to the BCL-2 inhibitor venetoclax in Acute Myeloid Leukemia (AML) models. The content is based on preclinical and clinical data, offering insights into the mechanism of action, synergistic effects, and experimental validation of this combination therapy.
Introduction: The Challenge of Venetoclax Resistance in AML
Venetoclax, a potent and selective BCL-2 inhibitor, has significantly improved treatment outcomes for patients with AML, particularly when combined with hypomethylating agents.[1][2] However, both intrinsic and acquired resistance to venetoclax pose significant clinical challenges, leading to treatment failure and disease relapse.[2][3]
One of the key mechanisms of resistance to venetoclax is the upregulation of other anti-apoptotic proteins of the BCL-2 family, most notably Myeloid Cell Leukemia-1 (MCL-1).[4][5] MCL-1 can sequester pro-apoptotic proteins, thereby bypassing the BCL-2 blockade induced by venetoclax and allowing cancer cells to survive. This has led to the development of targeted therapies aimed at inhibiting MCL-1, with this compound emerging as a promising agent.
This compound is a potent and selective macrocyclic inhibitor of MCL-1.[4] Preclinical studies have demonstrated its ability to induce apoptosis in AML cells and its potential to resensitize venetoclax-resistant AML to treatment. This guide will delve into the experimental data supporting the efficacy of this compound in this context.
Mechanism of Action and Signaling Pathways
The interplay between BCL-2 family proteins is central to the regulation of apoptosis. Venetoclax selectively inhibits BCL-2, leading to the release of pro-apoptotic proteins and subsequent cell death. In resistant cells, MCL-1 overexpression counteracts this effect. This compound directly targets and inhibits MCL-1, restoring the apoptotic signaling cascade.
Caption: BCL-2 and MCL-1 inhibit apoptosis. Venetoclax targets BCL-2, while this compound targets MCL-1.
Mutations in signaling pathways, such as those involving KRAS and PTPN11, can also contribute to venetoclax resistance by upregulating MCL-1.[2][5] The combination of venetoclax and this compound is designed to overcome this resistance by dual targeting of the key anti-apoptotic proteins.
Preclinical Efficacy of this compound in Venetoclax-Resistant AML Models
In Vitro Studies: Cell Viability and Apoptosis
Preclinical studies have consistently demonstrated the synergistic activity of this compound and venetoclax in AML cell lines, including those with acquired or intrinsic resistance to venetoclax.
Table 1: In Vitro Efficacy of this compound in Venetoclax-Resistant AML Cell Lines
| Cell Line | Resistance Mechanism | Treatment | IC50 / EC50 | Synergy | Reference |
| MOLM-13 (Ven-R) | Acquired Resistance | Venetoclax | >10 µM | - | |
| OCI-AML3 (Ven-R) | Intrinsic Resistance | Venetoclax | 11-42 µM | - | [3] |
| Mcl-1 OE cells | Mcl-1 Overexpression | Venetoclax + this compound | Not specified | Synergistic Apoptosis | |
| KRAS G12D mutant | KRAS mutation | Venetoclax + this compound | Not specified | Rescued from resistance | [5] |
| PTPN11 A72D mutant | PTPN11 mutation | Venetoclax + this compound | Not specified | Rescued from resistance | [5] |
Note: Specific IC50/EC50 values for the combination in resistant lines are not consistently reported in a comparative format in the reviewed literature. The focus is on the demonstration of synergy and overcoming resistance.
The combination of this compound and venetoclax has been shown to significantly increase apoptosis in venetoclax-resistant AML cells.[4][6] This is often demonstrated by an increase in Annexin V positive cells and cleavage of caspase-3 and PARP.
In Vivo Studies: Xenograft Models
The anti-leukemic activity of the this compound and venetoclax combination has been validated in vivo using patient-derived xenograft (PDX) models of venetoclax-resistant AML.
Table 2: In Vivo Efficacy of this compound and Venetoclax Combination in AML Xenograft Models
| Model | Resistance Feature | Treatment | Outcome | Reference |
| PDX model of AML | Acquired Venetoclax Resistance | Venetoclax + this compound | Markedly improved survival | [4] |
| AML Xenograft | General | Venetoclax + this compound | Enhanced antitumor activity | [7][8] |
| NCI-H929 (MM) | Not specified | This compound + Bortezomib | Enhanced efficacy | [8][9] |
Note: While the NCI-H929 model is Multiple Myeloma, it demonstrates the in vivo potential of this compound in combination therapies for hematological malignancies.
These in vivo studies confirm that the combination of this compound and venetoclax can effectively control the growth of venetoclax-resistant tumors and prolong survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Plating: AML cells are seeded in 96-well plates at a density of 0.5-1.0 x 10^5 cells/ml.[10]
-
Drug Treatment: Cells are treated with a range of concentrations of venetoclax, this compound, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[11][12]
-
MTT Addition: MTT solution is added to each well to a final concentration of 0.5 mg/ml and incubated for 3-4 hours.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Caption: Workflow for detecting apoptosis using Annexin V staining.
-
Cell Treatment: AML cells are treated with the desired compounds for a specified time.
-
Cell Harvesting: Cells are harvested and washed twice with cold PBS.[13]
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[14][15]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[13][15]
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as BCL-2 family members.
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[16]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BCL-2, MCL-1, and other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]
Clinical Perspective
A Phase 1 clinical trial (NCT03218683) evaluated the safety and efficacy of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory hematologic malignancies.[7][18] While the study showed limited clinical activity and was associated with a high incidence of troponin elevation, it provided valuable insights into the clinical application of MCL-1 inhibitors.[7][8] Further investigation into optimizing the therapeutic window and managing potential toxicities is warranted for this class of drugs.
Conclusion
The preclinical data strongly support the rationale for combining the MCL-1 inhibitor this compound with the BCL-2 inhibitor venetoclax to overcome resistance in AML. This combination demonstrates synergistic anti-leukemic activity in vitro and in vivo, particularly in models with established mechanisms of venetoclax resistance such as MCL-1 overexpression and mutations in signaling pathways. While early clinical data have highlighted challenges, the mechanistic basis for this combination remains compelling. Further research is needed to refine dosing strategies and patient selection to fully realize the therapeutic potential of dual BCL-2 and MCL-1 inhibition in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
Differential Response to AZD-5991 in Solid vs. Hematological Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical activity of AZD-5991, a selective MCL-1 inhibitor, in solid versus hematological tumors. The information is intended to inform research and development decisions by presenting objective data on the compound's performance and the experimental methodologies used in its evaluation.
Introduction to this compound
This compound is a potent and selective, macrocyclic small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a BH3 mimetic, this compound binds to the BH3-binding groove of MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK.[3][4] This disruption of the MCL-1/BAK complex triggers the intrinsic mitochondrial apoptosis pathway, leading to cancer cell death.[3][5] MCL-1 is frequently overexpressed in various cancers, contributing to tumorigenesis and resistance to conventional therapies, making it an attractive therapeutic target.[4][6]
Comparative Efficacy of this compound
Preclinical evidence consistently demonstrates a more pronounced anti-tumor effect of this compound in hematological malignancies compared to solid tumors.
Preclinical In Vitro Activity
This compound has shown potent single-agent activity in a range of hematological cancer cell lines, particularly in multiple myeloma (MM) and acute myeloid leukemia (AML).[1] In contrast, its activity in solid tumor cell lines is more restricted, with notable exceptions in some non-small cell lung cancer (NSCLC) and breast cancer lines.[1]
| Cell Line Type | Cancer Type | Number of Cell Lines Tested | Number of Sensitive Cell Lines (Caspase EC50 < 100 nM) | Reference |
| Hematological | Acute Myeloid Leukemia (AML) | 22 | 6 | [1] |
| Hematological | Multiple Myeloma (MM) | 19 | 7 | [1] |
| Solid Tumor | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Some activity observed | [1] |
| Solid Tumor | Breast Cancer (BrCa) | Not Specified | Some activity observed | [1] |
Preclinical In Vivo Activity
In vivo studies using xenograft models have corroborated the in vitro findings. This compound monotherapy led to complete tumor regressions in multiple MM and AML models following a single intravenous dose.[3][6] The anti-tumor activity in these models was tightly correlated with the induction of apoptosis, as evidenced by cleaved caspase-3.[1][2]
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Subcutaneous & Disseminated | Multiple Myeloma (MM) | This compound (single i.v. dose) | Tumor Regression | [1] |
| Subcutaneous & Disseminated | Acute Myeloid Leukemia (AML) | This compound (single i.v. dose) | Tumor Regression | [1] |
Clinical Evaluation in Hematological Malignancies
A Phase I, first-in-human clinical trial (NCT03218683) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory hematologic malignancies.[3][7]
Clinical Trial Summary
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT03218683 | I | Relapsed/Refractory Hematologic Malignancies | Limited overall clinical activity. Some responses observed in patients with Myelodysplastic Syndrome (MDS). High incidence of asymptomatic troponin elevation. Trial terminated early. | [7][8][9] |
The study was ultimately terminated early due to a high incidence of asymptomatic cardiac troponin elevation, a biomarker for potential cardiac injury, and a low overall response rate across different hematologic malignancies, with the exception of a few responses in patients with myelodysplastic syndrome (MDS).[8][9]
Combination Therapy Potential
Preclinical data suggest that this compound can synergize with other anti-cancer agents, particularly in the context of hematological cancers.
| Combination Agent | Cancer Type | In Vitro/In Vivo | Outcome | Reference |
| Venetoclax (BCL-2 inhibitor) | AML, MM, NHL | In vitro & In vivo | Enhanced anti-tumor activity | [1][7] |
| Bortezomib (Proteasome inhibitor) | MM | In vitro & In vivo | Enhanced anti-tumor activity | [1][3] |
The combination of this compound with the BCL-2 inhibitor venetoclax has shown particular promise in preclinical models of AML, suggesting a strategy to overcome resistance to single-agent BCL-2 inhibition.[10][11]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro Caspase Activity Assay
-
Objective: To determine the potency of this compound in inducing apoptosis in cancer cell lines.
-
Method: Cancer cell lines were seeded in multi-well plates and treated with a concentration range of this compound or vehicle control for a specified period (e.g., 6 hours). Caspase-3/7 activity was measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions. The half-maximal effective concentration (EC50) was calculated from the dose-response curves.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Method: Immunocompromised mice were subcutaneously or intravenously inoculated with human hematological tumor cells (e.g., MM or AML cell lines). Once tumors were established, mice were treated with a single intravenous dose of this compound or vehicle control. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for immunohistochemical analysis of apoptotic markers like cleaved caspase-3.[1][3]
Phase I Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in humans.
-
Method: Patients with relapsed/refractory hematologic malignancies received escalating intravenous doses of this compound. Safety was monitored through the assessment of adverse events, including regular monitoring of cardiac troponin levels. Preliminary efficacy was evaluated based on standard response criteria for hematologic malignancies.[7][9]
Comparison with Alternative MCL-1 Inhibitors
Several other MCL-1 inhibitors have been developed and evaluated in preclinical and clinical settings.
| Compound | Developer | Highest Development Phase | Key Differentiating Features | Reference |
| This compound | AstraZeneca | Phase I (Terminated) | High selectivity for MCL-1; cardiac toxicity observed. | [3][8] |
| S63845 (MIK665) | Servier/Novartis | Phase I | Potent and selective; demonstrated activity in preclinical models of hematologic and solid tumors. | [7] |
| AMG-176 | Amgen | Phase I | Orally bioavailable; evaluated in MM and AML. | [4] |
| PRT1419 | Prelude Therapeutics | Phase I | Acceptable safety and tolerability reported in a Phase I study in advanced/metastatic solid tumors. | [8][12] |
Conclusion
The available data strongly indicate that this compound exhibits a preferential and potent anti-tumor activity in hematological malignancies, particularly MM and AML, as compared to solid tumors in preclinical models. However, its clinical development was halted due to safety concerns, specifically cardiotoxicity, and limited efficacy in a broad hematologic cancer patient population. Future research in MCL-1 inhibition may focus on developing compounds with an improved therapeutic window and exploring rational combination strategies to enhance efficacy, especially in solid tumors. The differential response observed with this compound underscores the importance of understanding the specific dependencies of different tumor types on anti-apoptotic proteins to guide targeted drug development.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Validation of AZD-5991's Unprecedented Selectivity for Mcl-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), against other Bcl-2 family inhibitors. The data presented herein, supported by detailed experimental protocols, substantiates the remarkable selectivity of this compound for Mcl-1, a critical target in various hematological malignancies.
Executive Summary
This compound is a macrocyclic small molecule designed to specifically target the BH3-binding groove of Mcl-1, thereby unleashing the pro-apoptotic activity of Bak and Bax and triggering cancer cell death.[1] In vitro studies have consistently demonstrated that this compound exhibits sub-nanomolar affinity for Mcl-1 while displaying negligible binding to other anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1.[2][3] This exceptional selectivity, often exceeding a 10,000-fold difference, positions this compound as a highly precise tool for investigating Mcl-1 biology and as a promising therapeutic candidate.[3]
Comparative Performance Data
The selectivity and potency of this compound have been rigorously evaluated and compared to other known Mcl-1 inhibitors. The following tables summarize the key in vitro data.
Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors
| Compound | Target | K_i_ (nM) | IC_50_ (nM) | Assay Method |
| This compound | Mcl-1 | 0.2 | 0.72 | FRET [2] |
| Bcl-2 | 6,800 | 20,000 | FRET[2] | |
| Bcl-xL | 18,000 | 36,000 | FRET[2] | |
| Bcl-w | 25,000 | 49,000 | FRET[2] | |
| Bfl-1 | 12,000 | 24,000 | FRET[2] | |
| S63845 | Mcl-1 | < 1.2 | - | Not Specified[4] |
| Bcl-2 | > 10,000 | - | Not Specified[5] | |
| Bcl-xL | > 10,000 | - | Not Specified[5] | |
| AMG-176 | Mcl-1 | < 1 | - | Cell-free system[6] |
| Bcl-2 | Minimal Binding | - | Not Specified[7] | |
| Bcl-xL | Minimal Binding | - | Not Specified[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cellular Potency of Mcl-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | EC_50_ (nM) | Assay Method |
| This compound | MOLP-8 (Multiple Myeloma) | 33 | Caspase Activation (6h)[3] |
| MV4-11 (AML) | 24 | Caspase Activation (6h)[3] | |
| NCI-H23 (NSCLC) | 190 | Not Specified[2] | |
| S63845 | H929 (Multiple Myeloma) | < 100 | Cell Viability[5] |
| Eight AML cell lines | 4 - 233 | Cell Viability[8] | |
| AMG-176 | OCI-LY1 (DLBCL) | 210 | Cell Viability (48h)[9] |
| TMD8 (ABC-DLBCL) | 1,450 | Cell Viability (48h)[9] |
AML: Acute Myeloid Leukemia, NSCLC: Non-Small Cell Lung Cancer, DLBCL: Diffuse Large B-cell Lymphoma. Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-Based Binding Assay
This assay quantitatively measures the binding affinity of inhibitors to Bcl-2 family proteins.
Principle: The assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore. A fluorescently labeled BH3 peptide (the natural binding partner) is used. When the peptide is bound to the target protein (e.g., Mcl-1), FRET occurs. An inhibitor that displaces the peptide will disrupt FRET, leading to a measurable change in the fluorescence signal.
Methodology:
-
Protein and Peptide Preparation: Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, Bfl-1) and a fluorescently labeled Bim BH3 peptide are prepared.
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate format.
-
Reaction Mixture: The reaction mixture contains the specific Bcl-2 family protein, the fluorescently labeled Bim BH3 peptide, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: The fluorescence is read using a plate reader capable of measuring the specific excitation and emission wavelengths of the donor and acceptor fluorophores.
-
Data Analysis: The IC_50_ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The K_i_ is then calculated from the IC_50_ using the Cheng-Prusoff equation.
Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to determine the cytotoxic effect of the inhibitor on cancer cells.
Principle: The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Methodology:
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well white-walled plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 6 hours).
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.
-
Assay Procedure: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well. The plate is then agitated on a plate shaker to ensure cell lysis and mixing.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow the enzymatic reaction to stabilize.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The EC_50_ values are determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mcl-1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Validation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZD-5991 Against Standard-of-Care in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Mcl-1 inhibitor, AZD-5991, against current standard-of-care therapies for Multiple Myeloma (MM). The information presented herein is based on publicly available preclinical and early clinical data, intended to inform research and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key survival factor for multiple myeloma cells.[1][2] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in MM models, both as a monotherapy and in combination with existing agents.[1][2] Current standard-of-care for MM is shifting towards combination therapies, often including proteasome inhibitors (e.g., bortezomib, carfilzomib), immunomodulatory drugs (e.g., lenalidomide), and monoclonal antibodies (e.g., daratumumab). This guide benchmarks the preclinical performance of this compound against these established therapies, providing available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways and workflows.
Data Presentation
In Vitro Efficacy: Inhibition of Multiple Myeloma Cell Viability
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound and standard-of-care agents in various MM cell lines. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Drug | Target | Cell Line | IC50/EC50 (nM) | Reference |
| This compound | Mcl-1 | MOLP-8 | 33 (EC50, 6h caspase) | [3] |
| MV4-11 | 24 (EC50, 6h caspase) | [3] | ||
| H929 | <100 | [4] | ||
| MM.1S | <100 | [4] | ||
| OPM-2 | <100 | [4] | ||
| Bortezomib | Proteasome | RPMI-8226 | 2.5 - 160 (18h) | [5] |
| U266 | 5 - 10 (18h) | [5] | ||
| KMS-20 | ~10 (72h) | [6] | ||
| KMS-26 | ~15 (72h) | [6] | ||
| KMS-28BM | ~8 (72h) | [6] | ||
| Carfilzomib | Proteasome | H1993 | <1.0 - 36 (96h) | [7] |
| SHP77 | <1.0 - 203 (96h) | [7] | ||
| Daratumumab | CD38 | RPMI-8226 | Induces ADCC | [8] |
| LP-1 | Induces ADCC | [8] | ||
| Lenalidomide | Cereblon | UM9 | Enhances Daratumumab ADCC | [9] |
Note: The activity of daratumumab and lenalidomide is often measured by their ability to induce antibody-dependent cellular cytotoxicity (ADCC) rather than direct cytotoxicity, hence specific IC50 values for cell viability are less commonly reported.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in mouse xenograft models provide insights into the in vivo anti-tumor activity of these compounds.
| Drug | Model | Dosing | Outcome | Reference |
| This compound | NCI-H929 MM Xenograft | Single i.v. dose | Enhanced efficacy with bortezomib | [1] |
| This compound + Bortezomib | NCI-H929 MM Xenograft | This compound i.v. + Bortezomib i.v. | Synergistic inhibition of tumor growth | [10] |
| Bortezomib | Human Plasmacytoma Xenograft | Low-dose i.v. | Synergistic tumor growth inhibition with NPI-0052 | [10] |
| Daratumumab | MM Xenograft | i.v. | Anti-tumor effect |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for this compound and key standard-of-care drugs.
Caption: this compound inhibits Mcl-1, leading to apoptosis.
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Towards effective immunotherapy of myeloma: enhanced elimination of myeloma cells by combination of lenalidomide with the human CD38 monoclonal antibody daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for AZD-5991
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed guidance for the proper disposal of AZD-5991, a potent and selective Mcl-1 inhibitor used in research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Name | (3aR)-5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-22H-9,4,8-(metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][1][2][3][4]benzoxadithiadiazacyclohexacosine-32-carboxylic acid |
| Molecular Formula | C₃₅H₃₄ClN₅O₃S₂ |
| Molecular Weight | 672.26 g/mol |
| CAS Number | 2143061-81-6 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability.[5] |
Hazard Identification and Safety Precautions
There is conflicting information regarding the hazard classification of this compound from different suppliers. It is imperative to handle this compound with caution, assuming it to be hazardous.
-
MedChemExpress Safety Data Sheet (SDS): Classifies this compound as hazardous, citing:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
-
-
Cayman Chemical Safety Data Sheet (SDS): States the substance is not classified as hazardous. However, it also notes that it is "slightly hazardous for water."
Given this discrepancy, researchers should adhere to the more stringent safety precautions. The following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Proper Disposal Procedures
Due to the potential hazards and the lack of specific disposal instructions in the available SDSs, a conservative approach to the disposal of this compound is required. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[1][8] For example, keep halogenated and non-halogenated solvent wastes separate.[8]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Management
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1][6]
-
Proper Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the specific contents (e.g., "this compound in DMSO," "Solid waste contaminated with this compound").[9] The date of waste accumulation should also be included.
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[6]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Use secondary containment (e.g., a larger, chemically resistant bin or tray) for all liquid hazardous waste containers to prevent spills.
-
Segregation of Incompatibles: Ensure that containers of this compound waste are not stored with incompatible chemicals.
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide Necessary Information: Be prepared to provide detailed information about the waste, including its composition and volume.
-
Do Not Transport Off-Site: Laboratory personnel should not transport hazardous waste. This should only be done by trained EHS staff or a certified hazardous waste vendor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD5991 | CAS 2143061-81-6 | Sun-shinechem [sun-shinechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling AZD-5991
This document provides crucial guidance for the safe handling, storage, and disposal of AZD-5991, a potent and selective Mcl-1 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, appropriate personal protective equipment must be worn at all times during handling. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is recommended based on standard laboratory procedures for handling hazardous solid chemicals.
| Item | Specification |
| Gloves | Nitrile gloves, to be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A standard laboratory coat. A disposable gown is recommended for weighing and aliquoting the solid compound. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Emergency Procedures
In the event of exposure or a spill, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills of the solid, carefully scoop the material into a sealed container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container for disposal. The spill area should be cleaned thoroughly. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Operational and Disposal Plans
Storage and Handling
Proper storage and handling are critical to maintain the stability and integrity of this compound.
| Parameter | Guideline |
| Storage of Solid | Store at -20°C for long-term stability. |
| Storage of Solutions | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Handling of Solid | Weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. |
| Solution Preparation | Prepare solutions in a chemical fume hood. |
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
Note: For in vivo experiments, a common vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][4][5][6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. gaiaca.com [gaiaca.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
